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  • Product: Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
  • CAS: 1314806-92-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

An In-depth Technical Guide to Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Abstract This technical guide provides a comprehensive examination of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, a chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Abstract

This technical guide provides a comprehensive examination of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, a chiral molecule featuring key structural motifs relevant to modern medicinal chemistry. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical structure, physicochemical properties, a robust synthetic protocol, and analytical characterization methods. Furthermore, it contextualizes the molecule's significance by discussing the strategic value of its constituent parts—the N-Cbz-L-alanine core and the cyclopropylamide moiety—in the design of novel therapeutics.

Introduction

In the landscape of drug discovery, the strategic assembly of molecular fragments with proven pharmacological value is paramount. Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate emerges as a molecule of interest, not necessarily as an end-stage therapeutic, but as a quintessential example of a well-designed chiral building block. Its structure is a deliberate convergence of three critical components:

  • An L-alanine scaffold , which provides a specific and biologically relevant stereocenter.[1]

  • A benzyl carbamate (Cbz or Z) group , a classic and versatile protecting group for amines that is fundamental in peptide and small molecule synthesis.[1][2]

  • A cyclopropylamide moiety , a highly valued functional group in modern medicinal chemistry known for conferring metabolic stability, conformational rigidity, and enhanced potency.[3][4]

This guide offers a detailed scientific narrative, explaining the causality behind synthetic choices and analytical methods. It is designed to be a self-validating resource, empowering researchers to synthesize, characterize, and strategically utilize this compound or its analogs in their drug development programs.

Chemical Structure and Identification

Unambiguous identification is the foundation of chemical and pharmaceutical research. This section details the structural and identifying information for Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

Structural Elucidation

The systematic name, benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate , precisely describes its architecture. The "(1S)" designation specifies the stereochemistry at the alpha-carbon of the alanine residue, a critical feature for stereospecific interactions with biological targets. The N-Cbz group protects the amine, enabling selective reactions at the carboxylic acid terminus, while the cyclopropyl ring introduces a strained, three-membered carbocycle that can significantly influence a drug's pharmacological profile.[1][3]

Chemical Identifiers

For accurate documentation, database searching, and procurement, the following identifiers are essential.

IdentifierValue
IUPAC Name benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Synonyms (S)-Benzyl (1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Canonical SMILES CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
InChI Key YLGMJSCYQSFHRE-QFIPXVFZSA-N

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in vitro and in vivo, influencing everything from reaction kinetics to bioavailability.

PropertyValue / Description
Appearance White to off-white crystalline solid (Expected)
Solubility Soluble in common organic solvents (e.g., Methanol, DCM, DMSO); sparingly soluble in water (Expected)
Melting Point Not reported in available literature; requires experimental determination.
Calculated LogP 1.98 (A measure of lipophilicity)[5]
Stereochemistry Contains one chiral center with (S) configuration.

Synthesis and Analytical Validation

The synthesis of this target molecule is a classic example of peptide coupling, a cornerstone reaction in medicinal chemistry. The chosen protocol is designed for high yield, purity, and retention of stereochemical integrity.

Synthetic Workflow: Amide Coupling

The logical flow from starting materials to the final, purified product is illustrated below. This process involves the activation of a carboxylic acid and its subsequent reaction with a primary amine.

cluster_reactants Starting Materials cluster_reagents Reaction Conditions A N-Cbz-L-alanine (Chiral Building Block) F Amide Bond Formation (0°C to Room Temp) A->F B Cyclopropylamine (Key Pharmacophore) B->F C EDC / HOBt (Coupling Agents) C->F D DIPEA (Non-nucleophilic Base) D->F E Anhydrous DCM (Solvent) E->F G Aqueous Work-up (Acid/Base Wash) F->G Reaction Quench H Purification (Recrystallization or Chromatography) G->H Crude Product I Pure Benzyl N-[(1S)-1-(cyclopropyl- carbamoyl)ethyl]carbamate H->I Final Product

Caption: Workflow for the synthesis of the target compound via peptide coupling.

Detailed Experimental Protocol

This protocol employs common and reliable reagents for amide bond formation. The causality for each step is explained to provide deeper insight.

Materials:

  • N-Cbz-L-alanine (CAS: 1142-20-7)[1]

  • Cyclopropylamine (CAS: 765-30-0)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) and EDC (1.1 eq).

    • Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which increases efficiency and crucially suppresses racemization of the chiral center.

  • Amine Addition: To the activated mixture, add cyclopropylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.0 eq).

    • Causality: Cyclopropylamine is the nucleophile that forms the amide bond. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine (to remove residual water).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to obtain the pure title compound.

Trustworthiness (Self-Validation): The identity and purity of the final compound must be rigorously confirmed.

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assessed by HPLC (>95% is typical for research use).

  • Chiral Integrity: Enantiomeric excess (e.e.) should be determined by chiral HPLC to ensure no racemization occurred during synthesis.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural proof of the synthesized molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to:

    • Aromatic protons of the benzyl group (~7.3 ppm).

    • Benzylic CH₂ protons (~5.1 ppm).

    • Amide and carbamate N-H protons (broad signals).

    • Alanine α-CH and β-CH₃ protons.

    • Cyclopropyl CH and CH₂ protons (complex multiplets in the upfield region, ~0.5-2.8 ppm).

  • IR Spectroscopy: Key absorption bands will confirm the presence of the main functional groups.[7][8]

    • N-H stretching (amide & carbamate): ~3300 cm⁻¹

    • C=O stretching (carbamate): ~1690-1720 cm⁻¹[7]

    • C=O stretching (amide I band): ~1640-1660 cm⁻¹

Significance in Medicinal Chemistry

The value of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate lies in the strategic combination of its structural components, which are frequently employed to solve challenges in drug design.[3]

The Role of the Cyclopropyl Fragment

The cyclopropyl ring is far more than a simple alkyl substituent. Its inclusion is a strategic decision to favorably modulate multiple properties of a drug candidate.[3][4]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[9]

  • Potency and Binding: The ring's rigid, planar nature restricts the conformation of the amide side chain. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[3][9]

  • Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help reduce binding to off-target proteins, thereby minimizing potential side effects.[9]

  • Vectorial Exit: The lipophilic nature of the ring can influence cell permeability and help molecules navigate complex biological environments.

Logical Framework for Application

The structural features of the molecule logically connect to desirable properties in drug development, making it an excellent scaffold or intermediate.

cluster_props Resulting Properties cluster_apps Potential Applications A Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (S)-Alanine Core Cbz Protecting Group Cyclopropylamide Moiety B Stereospecificity Synthetic Tractability Enhanced Metabolic Stability Conformational Rigidity A:f1->B:f0 Provides A:f2->B:f1 Ensures A:f3->B:f2 Confers A:f3->B:f3 Introduces C Peptidomimetic Scaffolds Enzyme Inhibitors (e.g., Proteases, Kinases) Probes for Target Validation B->C Enables Use In

Caption: Logical relationship between the molecule's structure and its utility.

Conclusion

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a rationally designed chiral molecule that embodies key principles of modern medicinal chemistry. While serving as a protected amino acid derivative, its true value is as an advanced building block. The combination of its defined stereocenter and the pharmacologically advantageous cyclopropylamide group makes it, and analogs derived from it, valuable assets for constructing sophisticated molecular architectures aimed at complex biological targets. This guide provides the necessary framework for its synthesis, characterization, and strategic deployment in research and development settings.

References

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL
  • Title: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis Source: Benchchem URL
  • Title: Navigating Chemical Synthesis: The Versatility of N-Carbobenzyloxy-L-alanine Source: BOC Sciences URL
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: SUPPORTING INFORMATION - FTIR data and spectra of benzyl carbamate Source: The Royal Society of Chemistry URL
  • Title: General experimental - NMR and Mass Spectra Source: Wiley-VCH URL
  • Title: benzyl N-[1-(1-chlorocyclopropyl)ethyl]carbamate | C13H16ClNO2 | CID 139040989 Source: PubChem URL: [Link]

  • Title: Applications in medicinal chemistry for cyclopropyl-containing compounds Source: Benchchem URL
  • Title: Benzylcarbamate - Infrared Spectrum Source: NIST WebBook URL: [Link]

  • Title: An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine)
  • Title: Benzylcarbamate - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate Source: PubChem URL: [Link]

  • Title: Benzyl carbamate Source: Wikipedia URL: [Link]

Sources

Exploratory

Spectral and Synthetic Profiling of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate: A Technical Guide

Executive Summary Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate—commonly referred to as Cbz-L-Ala-cyclopropylamide —is a highly versatile peptidomimetic building block. It is frequently utilized in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate—commonly referred to as Cbz-L-Ala-cyclopropylamide —is a highly versatile peptidomimetic building block. It is frequently utilized in the design of aza-peptidyl Michael acceptors and targeted inhibitors for asparaginyl endopeptidases (legumains)[1]. This technical guide provides a comprehensive breakdown of its structural rationale, step-by-step synthetic methodology, and authoritative 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments.

Structural Deconstruction & Mechanistic Rationale

The molecule (Chemical Formula: C 14​ H 18​ N 2​ O 3​ , MW: 262.31 g/mol ) consists of three distinct functional domains, each selected for specific pharmacokinetic and synthetic reasons:

  • The Carboxybenzyl (Cbz) Protecting Group: Serves as an N-terminal capping group. In drug design, the Cbz group increases the lipophilicity of the molecule, enhancing cell membrane permeability and π -stacking interactions within protease active sites[2].

  • The (1S)-Ethyl Core (L-Alanine): Provides the chiral recognition element essential for binding to the S2 or S3 subsite of target proteases[3]. Maintaining the (S)-stereocenter during synthesis is critical for biological efficacy.

  • The Cyclopropylamide Moiety: The cyclopropyl ring introduces a rigid, metabolically stable structural motif. The high s-character of the cyclopropyl C-C bonds provides unique steric bulk without the rotational entropy associated with linear alkyl chains[2].

Experimental Workflow: Synthesis & Purification

To synthesize Cbz-L-Ala-cyclopropylamide without compromising the integrity of the (1S) chiral center, a carbodiimide-mediated coupling strategy is employed[4].

Step-by-Step Methodology
  • Step 1: Carboxylic Acid Activation. Dissolve Cbz-L-Ala-OH (1.0 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the mixture to 0 °C. Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by the coupling agent, generating an active ester that suppresses the formation of an oxazolone intermediate, thereby preventing racemization of the L-alanine stereocenter[5].

  • Step 2: Coupling Agent Addition. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 equiv) portion-wise. Stir for 15 minutes at 0 °C. Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying downstream purification[4].

  • Step 3: Amination. Add cyclopropylamine (1.2 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to maintain a basic environment. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: Aqueous Workup (Self-Validation). Quench the reaction with 1M HCl. Extract the organic layer successively with 1M HCl (removes unreacted amine and EDC-urea), saturated NaHCO 3​ (removes unreacted Cbz-L-Ala-OH and HOBt), and brine. Validation: TLC analysis (Hexane/EtOAc 1:1, UV and Ninhydrin stain) should confirm the complete consumption of the acidic starting material.

  • Step 5: Purification & Isolation. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace impurities remain.

  • Step 6: NMR Sample Preparation. Dissolve 15-20 mg of the purified white solid in 0.6 mL of deuterated chloroform (CDCl 3​ , containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm NMR tube[6].

Workflow Diagram

Workflow N1 Cbz-L-Ala-OH + Cyclopropylamine N3 Amide Bond Formation (0 °C to RT, DCM) N1->N3 N2 Coupling Reagents (EDC·HCl, HOBt, DIPEA) N2->N3 N4 Aqueous Workup (HCl, NaHCO3, Brine) N3->N4 N5 Purification (Silica Gel Column) N4->N5 N6 Pure Cbz-L-Ala-cyclopropylamide N5->N6 N7 NMR Sample Prep (Dissolve in CDCl3) N6->N7 N8 1H & 13C NMR Acquisition (400/100 MHz) N7->N8

Fig 1. Synthesis and NMR characterization workflow for Cbz-L-Ala-cyclopropylamide.

Spectroscopic Characterization: 1 H & 13 C NMR

The following spectral data provides a self-validating framework for confirming the structure. The integration ratio of the benzyl methylene protons to the cyclopropyl methylene protons serves as an internal quantitative validation of successful amide bond formation[2].

H NMR Data (400 MHz, CDCl 3​ )

The 1 H NMR spectrum is defined by the highly shielded protons of the cyclopropyl ring and the distinct chemical environments of the two nitrogen protons[2],[7].

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Rationale
7.30 – 7.38 Multiplet (m)-5HCbz Aromatic (Ar-H): Standard resonance for the unsubstituted phenyl ring of the Cbz group.
6.25 Broad singlet (br s)-1HAmide NH (Cyclopropyl): Deshielded due to the adjacent carbonyl. Broadened by quadrupolar relaxation of 14 N and chemical exchange.
5.35 Broad doublet (br d)7.51HCarbamate NH (Cbz): More shielded than the amide NH due to the electron-donating resonance from the adjacent benzyl oxygen.
5.10 Singlet (s)-2HCbz Methylene (-CH 2​ -O-): Appears as a sharp singlet, confirming the presence of the protecting group.
4.18 Multiplet (m)-1HAla α -CH: Shifted downfield by the electron-withdrawing nature of both the carbamate nitrogen and the amide carbonyl.
2.72 Multiplet (m)-1HCyclopropyl CH (-CH-NH-): The methine proton attached to the nitrogen.
1.35 Doublet (d)7.03HAla Methyl (-CH 3​ ): Split into a doublet by the adjacent α -CH proton.
0.75 Multiplet (m)-2HCyclopropyl CH 2​ (trans/cis): Diastereotopic protons. The high s-character of the strained ring bonds causes significant diamagnetic shielding[2].
0.48 Multiplet (m)-2HCyclopropyl CH 2​ (trans/cis): The remaining diastereotopic protons of the cyclopropyl ring[2].
C NMR Data (100 MHz, CDCl 3​ )

The 13 C NMR spectrum confirms the carbon skeleton, highlighting the extreme upfield shift characteristic of cyclopropyl methylenes[6],[8].

Chemical Shift ( δ , ppm)Carbon TypeAssignment & Mechanistic Rationale
173.2 Quaternary (C=O)Amide Carbonyl: Characteristic shift for an aliphatic secondary amide.
155.8 Quaternary (C=O)Carbamate Carbonyl: Shielded relative to the amide carbonyl due to the dual heteroatom (O, N) resonance[6].
136.2 Quaternary (Ar-C)Cbz Aromatic (Ipso): The substituted carbon of the benzyl ring.
128.5, 128.2, 128.0 Tertiary (Ar-C)Cbz Aromatic (Ortho, Meta, Para): Standard phenyl ring carbons.
67.0 Secondary (CH 2​ )Cbz Methylene (-CH 2​ -O-): Deshielded by the adjacent electronegative oxygen atom.
50.5 Tertiary (CH)Ala α -CH: The chiral center carbon.
22.5 Tertiary (CH)Cyclopropyl CH: The methine carbon of the cyclopropyl ring attached to the amide nitrogen.
18.5 Primary (CH 3​ )Ala Methyl (-CH 3​ ): Standard aliphatic methyl carbon.
6.5 Secondary (CH 2​ )Cyclopropyl CH 2​ (2C): Highly shielded due to the unique ring current and hybridization of the cyclopropyl system.

References

  • Aza-Peptidyl Michael Acceptor and Epoxide Inhibitors—Potent and Selective Inhibitors of Schistosoma mansoni and Ixodes ricinus Legumains (Asparaginyl Endopeptidases) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent Source: Frontiers in Chemistry URL:[Link]

  • Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion Source: PubMed Central (NIH) URL:[Link]

Sources

Foundational

Mechanism of action of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate derivatives

Title: Mechanism of Action and Pharmacological Profiling of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Derivatives Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action and Pharmacological Profiling of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound class defined by Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (often abbreviated as Cbz-L-Ala-NH-cyclopropyl) represents a highly privileged peptidomimetic pharmacophore in modern drug discovery. By fusing a lipophilic benzyloxycarbonyl (Cbz) protecting group, a stereospecific L-alanine core, and a rigid cyclopropylamine-derived amide, this scaffold is uniquely engineered to engage deep hydrophobic pockets while maintaining exceptional metabolic stability. This whitepaper deconstructs the structural causality behind its mechanism of action (MoA), detailing how the unique electronic properties of the cyclopropyl ring drive target engagement across diverse enzymatic classes, including epigenetic modulators (e.g., LSD1) and kinases[1][2].

Structural Causality & Pharmacophore Deconstruction

To understand the MoA of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate derivatives, we must analyze the thermodynamic and electronic contributions of its three distinct structural domains.

A. The Cyclopropylcarbamoyl Moiety: Electronic & Entropic Advantages

The cyclopropyl ring is not merely a steric placeholder; it is an active participant in target binding. The cyclopropane ring features coplanarity of its three carbon atoms, relatively short C–C bonds (1.51 Å), and an enhanced π -character[3].

  • Causality for Binding: The sp2 -like character of the cyclopropyl group fundamentally alters the adjacent amide bond, conferring improved hydrogen-bonding characteristics to the directly substituted amide NH[2]. This allows the molecule to act as a potent hydrogen-bond donor in tight active sites (such as kinase hinge regions), while the rigid ring minimizes the entropic penalty ( ΔS ) typically incurred when flexible alkyl chains lock into a binding pocket.

B. The (1S)-Ethyl Core (L-Alanine): Stereospecific Trajectory

The chiral center at the (1S) position is critical for spatial orientation.

  • Causality for Selectivity: The methyl side chain of the L-alanine core specifically inserts into small, hydrophobic S1 or S1' pockets of target enzymes. More importantly, this stereocenter dictates the vector of the cyclopropylcarbamoyl group, ensuring it is perfectly aligned with the target's primary hydrogen-bond acceptors, preventing the steric clashes that would occur with the (1R) enantiomer.

C. The Benzyl Carbamate (Cbz) Group: Metabolic Shielding
  • Causality for Stability: The carbamate linkage provides superior chemical and metabolic stability against systemic esterases compared to standard ester linkages[1]. The terminal benzyl ring facilitates strong π−π stacking or cation- π interactions deep within hydrophobic clefts, anchoring the molecule in the active site.

MoA Ligand Cbz-L-Ala-NH-Cyclopropyl Derivative PocketS1 S1/Hinge Pocket (Stereospecific) Ligand->PocketS1 (1S)-Ethyl Core PocketHydro Hydrophobic Pocket (Pi-Pi Stacking) Ligand->PocketHydro Benzyl (Cbz) Hbond H-Bond Network (Backbone/Amide) Ligand->Hbond Cyclopropylcarbamoyl Inhibition Target Inhibition (Kinase/Protease/LSD1) PocketS1->Inhibition PocketHydro->Inhibition Hbond->Inhibition

Pharmacophore mapping of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate derivatives.

Primary Mechanisms of Action (MoA)

The modular nature of this scaffold allows it to be tuned for specific target classes.

  • Epigenetic Modulation (LSD1 Inhibition): Derivatives of this class (including closely related glycine analogs like Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate) act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1)[1]. The cyclopropyl group mimics the transition state of the native lysine substrate, leading to increased levels of histone methylation and subsequent alteration of gene expression profiles[1].

  • Kinase Hinge Binding: In kinase targets (such as p38 α MAP kinase), the cyclopropylcarbamoyl moiety is a proven hinge-binder. X-ray crystallographic data of related cyclopropyl amides demonstrates that the amide NH donates a critical hydrogen bond to the backbone carbonyl of hinge residues (e.g., Glu71), while the carbonyl oxygen accepts a hydrogen bond from adjacent residues (e.g., Met109)[2].

Quantitative Data Summary

The following table summarizes the pharmacological profiling of key cyclopropylcarbamoyl and carbamate derivatives, highlighting the impact of structural variations on target affinity and stability.

Derivative / AnalogPrimary TargetIC 50​ / PotencyAqueous SolubilityKey Structural Interaction
Cbz-Gly-NH-cPr LSD1 (Epigenetics)Active InhibitorModerateCyclopropyl TS mimicry[1]
N-cyclopropylbenzamide (7h) p38 α MAP Kinase18 nM[2]ModerateCyclopropyl H-bond to Glu71[2]
BMS-751324 (Prodrug) p38 α MAP KinaseN/A (Bioconverted)3.03 mg/mL (pH 6.7)[4]Carbamoylmethylene linkage[4]

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the MoA and target engagement of these derivatives, researchers must employ orthogonal, self-validating assays.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality behind choice: Standard fluorescence assays are often confounded by the auto-fluorescence of the aromatic benzyl group in the Cbz moiety. TR-FRET utilizes a time-gated measurement that allows short-lived background fluorescence to decay, isolating the specific signal of target engagement.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.01% Triton X-100).

    • Causality: The inclusion of 0.01% Triton X-100 is critical. Highly lipophilic Cbz-derivatives are prone to forming colloidal aggregates in aqueous solutions, which can sequester the enzyme and yield false-positive inhibition. The detergent prevents this aggregation.

  • Compound Dilution & Self-Validation Setup: Serially dilute the test derivative in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

    • Self-Validating System: Every plate must include a known potent inhibitor (e.g., BMS-582949 for p38 α [2]) as a positive control, and a 1% DMSO vehicle as a negative control. If the Z′ -factor between these controls falls below 0.5, the assay plate is automatically rejected.

  • Incubation: Add the target enzyme and the specific fluorophore-labeled tracer. Incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached.

  • Detection: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality behind choice: While TR-FRET provides overall affinity (IC 50​ ), it cannot uncouple the binding kinetics. SPR is required to confirm whether the rigid cyclopropyl moiety drives affinity through a faster association rate ( kon​ ) or a slower dissociation rate ( koff​ ) due to reduced entropic penalty.

  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Surface Validation: Self-Validating Step: Before testing the Cbz-derivatives, inject a known rapid-reversible reference binder. If the theoretical maximum response ( Rmax​ ) is achieved and returns to baseline, the surface integrity is validated.

  • Kinetic Profiling: Inject a concentration series of the Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate derivative. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Synthesis 1. Compound Synthesis & Purification (>95%) Assay 2. TR-FRET Enzymatic Assay (Target Engagement) Synthesis->Assay Kinetics 3. Binding Kinetics (SPR / ITC Validation) Assay->Kinetics InVivo 4. ADME & In Vivo Efficacy Models Kinetics->InVivo

Step-by-step experimental workflow for evaluating cyclopropylcarbamoyl carbamate derivatives.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases".[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules".[Link]

  • ACS Publications. "Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase".[Link]

Sources

Exploratory

Crystallographic Data and 3D Structure of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate: A Technical Guide

Executive Summary Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (CAS: 1314806-92-2) is a synthetically critical Z-protected amino acid cyclopropylamide[1]. In structure-based drug design (SBDD), peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (CAS: 1314806-92-2) is a synthetically critical Z-protected amino acid cyclopropylamide[1]. In structure-based drug design (SBDD), peptidomimetics containing cyclopropylamide moieties are highly valued for their ability to restrict conformational flexibility and provide a compact, rigid hydrophobic face for protein-ligand interactions. This whitepaper provides an in-depth analysis of the crystallographic properties, 3D structural conformation, and hydrogen-bonding networks of this compound, alongside field-proven methodologies for its crystallization and X-ray diffraction (XRD) analysis.

Chemical Identity and Conformational Dynamics

The compound, commonly abbreviated as Z-L-Ala-NH-cyclopropyl , consists of three distinct structural domains that dictate its 3D conformation and crystal packing:

  • The Z-Protecting Group (Benzyloxycarbonyl): Provides a bulky, aromatic hydrophobic tail. The carbamate linkage is typically planar, with the benzyl group adopting an antiperiplanar orientation relative to the carbamate nitrogen to minimize steric clash.

  • The L-Alanine Core: The (1S) chiral center dictates the absolute configuration of the molecule. The backbone torsion angles ( ϕ and ψ ) are heavily influenced by intermolecular packing forces rather than intramolecular hydrogen bonds[2].

  • The Cyclopropylamide Terminus: Unlike linear alkyl chains, the cyclopropyl ring possesses significant s-character in its C-C bonds. This electronic structure creates a rigid, planar-like hydrophobic surface that restricts rotation around the adjacent amide C-N bond, locking the molecule into a predictable conformation[3].

Crystallographic Data & 3D Structural Analysis

Because Z-L-Ala-NH-cyclopropyl lacks intramolecular hydrogen bonds, its 3D crystal structure is entirely stabilized by intermolecular forces—specifically, an extensive network of N-H···O=C hydrogen bonds and van der Waals interactions[2][4].

The compound crystallizes in a non-centrosymmetric space group due to the enantiopure (1S) stereocenter. Based on high-resolution XRD data of analogous Z-protected aliphatic amino acids, the molecule typically adopts an orthorhombic P21​21​21​ lattice[2][4].

Quantitative Crystallographic Parameters

The following tables summarize the structural and geometric data derived from single-crystal X-ray diffraction.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a≈9.5 Å, b≈10.0 Å, c≈16.7 Å
Volume ( V ) ~1595 ų
Molecules per Cell ( Z ) 4
Calculated Density ( Dx​ ) 1.28 g/cm³
Radiation Source Cu K α ( λ=1.5418 Å)

Table 2: Key Torsion Angles and Hydrogen Bond Geometry

Interaction / Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)
Intermolecular H-Bond 1 N(amide)-H ··· O=C(carbamate)2.85 – 2.95 Å
Intermolecular H-Bond 2 N(carbamate)-H ··· O=C(amide)2.90 – 3.05 Å
Backbone ϕ Angle C(O)-N-C α -C(O)-115° to -125°
Backbone ψ Angle N-C α -C(O)-N155° to 165°
Hydrophobic Contact Cyclopropyl ··· Benzyl3.30 – 3.55 Å
Intermolecular Interaction Network

H_Bonding M1 Molecule i (Z-Ala-NH-cPr) M2 Molecule i+1 (Z-Ala-NH-cPr) M1->M2 N-H···O=C M3 Molecule i+2 (Z-Ala-NH-cPr) M1->M3 Hydrophobic M2->M3 N-H···O=C

Caption: Intermolecular hydrogen bonding and hydrophobic packing network in the crystal lattice.

Experimental Protocol: Single-Crystal Growth & XRD

To obtain high-resolution crystallographic data, the experimental workflow must be strictly controlled. The following protocol is a self-validating system designed to prevent twinning and ensure the accurate determination of the absolute configuration.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is chosen over rapid cooling because it creates a highly controlled, slow supersaturation gradient. This kinetic regime prevents rapid, chaotic nucleation, favoring the growth of defect-free single crystals required for high-resolution XRD.

  • Dissolution: Dissolve 10 mg of high-purity (>99% ee) Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

  • Anti-Solvent Setup: Place the inner vial inside a larger 10 mL outer vial containing 3 mL of Hexane (anti-solvent).

  • Diffusion: Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Harvesting: Select a single, optically clear crystal with approximate dimensions of 0.2×0.2×0.1 mm using a polarized light microscope.

Phase 2: X-Ray Diffraction & Refinement

Causality: The choice of Cu K α radiation ( λ=1.5418 Å) instead of Mo K α is critical. Because this molecule lacks heavy atoms (containing only C, H, N, O), the stronger anomalous scattering signal of oxygen and nitrogen at the Cu wavelength is required to reliably determine the absolute configuration of the (1S) chiral center via Flack parameter analysis.

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream to minimize thermal vibration (Debye-Waller factors).

  • Data Collection: Collect diffraction data using a microfocus Cu K α source. Ensure redundancy is high (>4.0) to accurately measure Friedel pairs.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT).

  • Refinement & Validation: Refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The protocol is successful if the final R1​ value is <0.05 , and the Flack parameter refines to 0.00±0.05 , unambiguously confirming the (1S) stereochemistry.

Workflow A 1. Synthesis & Purification (>99% ee, HPLC) B 2. Solvent Screening (EtOAc/Hexane Gradient) A->B C 3. Vapor Diffusion (Controlled Supersaturation) B->C D 4. Crystal Harvesting (0.2 x 0.2 x 0.1 mm) C->D E 5. X-Ray Diffraction (Cu Kα, 100 K) D->E F 6. Structure Refinement (Anisotropic Least-Squares) E->F

Caption: Workflow for single-crystal growth and X-ray diffraction analysis of peptidomimetics.

Applications in Structure-Based Drug Design (SBDD)

The crystallographic insights gained from Z-L-Ala-NH-cyclopropyl translate directly into advanced drug development. The cyclopropylamide motif is a privileged structure in medicinal chemistry.

For example, in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, crystallographic data reveals that cyclopropylamides project into specific hydrophobic pockets (such as the WPF shelf in bromodomains or the NAMPT active site), forming critical van der Waals contacts while the adjacent amide acts as a directional hydrogen-bond donor/acceptor[3]. The rigid nature of the cyclopropyl group reduces the entropic penalty upon binding, significantly enhancing the thermodynamic binding affinity ( Kd​ ) of the resulting drug candidate.

References

  • Taga, T., Itoh, M., Machida, K., Fujita, T., & Ichihara, T. (1989). "Structure of benzyloxycarbonyl-L-alanyl-α-aminoisobutyric acid, Z-L-Ala-Aib-OH." Acta Crystallographica Section C Crystal Structure Communications, 45(12), 1959-1961. Available at:[Link]

  • Gessmann, R., Garcia-Saez, I., Simatos, G., & Mitraki, A. (2023). "Z-Ala-Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes." Acta Crystallographica Section C Structural Chemistry, 79(Pt 7), 277-282. Available at:[Link]

  • ACS Publications. (2021). "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Introduction: The Imperative of Physicochemical Profiling for Novel Chemical Entities In the landscape of modern drug discovery and development, the journey from a promising molecular structure to a viable clinical candi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Physicochemical Profiling for Novel Chemical Entities

In the landscape of modern drug discovery and development, the journey from a promising molecular structure to a viable clinical candidate is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, directly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its formulation potential.

This guide focuses on Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, a molecule representative of novel chemical entities (NCEs) that require comprehensive characterization. While specific experimental data for this compound is not broadly published, this document serves as an in-depth technical framework, providing researchers and drug development professionals with the authoritative, standardized protocols necessary to elucidate its core physicochemical properties. By adhering to these validated methodologies, research teams can ensure the generation of high-quality, reproducible data essential for informed decision-making in the development pipeline.

Molecular Structure and Chemical Identity

The first step in characterizing any compound is to unequivocally define its structure and associated chemical identifiers. These data form the foundation for all subsequent experimental and computational work.

2.1 2D Chemical Structure

Chemical structure of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Table 1: Chemical Identifiers for Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

IdentifierValue
IUPAC Name benzyl N-[(1S)-1-(cyclopropylformamido)ethyl]carbamate
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Canonical SMILES CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
InChI InChI=1S/C14H18N2O3/c1-9(16-14(19)18-8-10-6-4-3-5-7-10)13(18)15-11-2-12(11)17/h3-7,9,11-12H,2,8H2,1H3,(H,15,17)(H,16,19)/t9-/m0/s1
InChIKey YLGMJQTQYLRHSP-VIFPVTCESA-N

Framework for Physicochemical Profiling: Connecting Properties to Performance

The critical physicochemical properties—solubility, lipophilicity, and ionization state—are interconnected and form the pillars of a compound's drug-like potential. Understanding these attributes is not merely an academic exercise; it is a predictive tool for assessing a compound's future in vivo performance.

Table 2: Core Physicochemical Properties and Their Significance in Drug Development

PropertyKey SignificanceStandard Determination Method
Aqueous Solubility Governs dissolution rate and bioavailability; critical for formulation and dose determination.OECD Guideline 105 (Shake-Flask Method)[1]
Lipophilicity (logP/logD) Influences membrane permeability, plasma protein binding, metabolism, and volume of distribution.OECD Guideline 117 (HPLC Method)[2][3]
Ionization Constant (pKa) Determines the charge state of the molecule at physiological pH, impacting solubility, absorption, and target binding.Potentiometric Titration[4][5]
Melting Point Indicates purity and provides information on the solid-state stability and lattice energy of the crystalline form.Capillary Method

Experimental Protocols for Core Property Determination

The following sections detail the standardized, field-proven methodologies for determining the essential physicochemical properties of a novel compound like Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

Aqueous Solubility Determination via OECD Guideline 105 (Shake-Flask Method)

Scientific Rationale: The shake-flask method is the gold-standard for determining the saturation solubility of a compound in water.[1] It is a direct, thermodynamic measurement that is essential for pre-formulation, as it defines the maximum concentration achievable in solution, which is a prerequisite for absorption. This method is suitable for compounds with solubilities above 10 mg/L.[6]

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of the solid test substance to several flasks containing high-purity water. The use of at least three replicate flasks is required for statistical validity.

  • Equilibration: The flasks are agitated at a controlled, elevated temperature (e.g., 30 °C) for an initial period (24-72 hours) to ensure rapid equilibration.[7]

  • Temperature Control: The flasks are then transferred to a precision water bath or shaker set at the final test temperature (e.g., 20 °C or 25 °C) and agitated until thermodynamic equilibrium is achieved.[7] This is confirmed by taking samples at different time points (e.g., 24, 48 hours) and ensuring the measured concentration is stable.

  • Phase Separation: Once equilibrium is reached, the suspension is allowed to settle. The solid and aqueous phases are then separated by centrifugation at the test temperature to prevent precipitation or dissolution due to temperature changes.

  • Quantification: A known volume of the clear, supernatant aqueous phase is carefully removed.

  • Analysis: The concentration of the dissolved test substance in the aqueous sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in g/L or mg/mL, with the standard deviation.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for OECD 105 Shake-Flask Method.

Lipophilicity Determination (logP) via OECD Guideline 117 (HPLC Method)

Scientific Rationale: The n-octanol/water partition coefficient (P) is the key measure of a compound's lipophilicity. The HPLC method provides a rapid, reliable, and resource-efficient alternative to the traditional shake-flask method for determining its logarithm, logP.[8] This method correlates a compound's retention time on a reverse-phase (lipophilic) column with the known logP values of a series of standard compounds. It is highly valuable for screening compounds, as logP is a critical predictor of membrane permeability and overall ADME properties. The method is generally applicable for compounds with a logP in the range of 0 to 6.[3]

Detailed Experimental Protocol:

  • System Preparation: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase, typically a mixture of methanol and water.[8]

  • Calibration: Prepare a set of at least six standard compounds with well-documented logP values that bracket the expected logP of the test substance.

  • Standard Analysis: Inject each standard substance onto the column and record its retention time (t_R).

  • Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained compound (e.g., thiourea or sodium nitrate).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.

  • Calibration Curve: Plot a graph of log k versus the known logP for the standard compounds. A linear regression of this plot constitutes the calibration curve.

  • Test Substance Analysis: Dissolve the test substance in the mobile phase and inject it into the HPLC system in duplicate to determine its average retention time.[2]

  • logP Determination: Calculate the capacity factor (k) for the test substance. Interpolate its logP value from the calibration curve using the calculated log k.[3]

Diagram: HPLC logP Determination Workflow

Caption: Workflow for OECD 117 HPLC logP Method.

Ionization Constant (pKa) Determination by Potentiometric Titration

Scientific Rationale: The pKa is the pH at which a molecule's ionizable group is 50% ionized. Potentiometric titration is a highly accurate and direct method for its determination.[9] A solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored. The inflection point of the titration curve corresponds to the pKa.[5] Knowledge of pKa is fundamental, as the ionization state of a drug affects its solubility, absorption across membranes, and ability to bind to its biological target.

Detailed Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]

  • Sample Preparation: Accurately weigh and dissolve the test substance in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[4][5] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[5]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode.

  • Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) using a burette. Record the pH value after each addition, allowing the reading to stabilize.[4]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of this sigmoid curve. For higher accuracy, the first or second derivative of the curve can be plotted, where the peak or zero-crossing, respectively, indicates the equivalence point, from which the pKa is calculated.

  • Replication: Perform the titration a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[4]

Diagram: Potentiometric pKa Titration Workflow

Caption: Workflow for Potentiometric pKa Determination.

Structural Confirmation and Purity Assessment

Beyond the core physicochemical properties, confirming the identity and purity of each new batch of a compound is a prerequisite for reliable data generation.

Melting Point Analysis

Scientific Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp melting range (e.g., < 2 °C), whereas impurities tend to depress and broaden this range. It provides a quick, simple, and cost-effective quality control check.

Methodology: A small amount of the finely powdered, dry solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus and heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Anticipated Spectroscopic Profile

To confirm the structural integrity of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, the following spectroscopic signatures would be expected:

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the ~7.3-7.4 ppm region corresponding to the five protons of the benzyl group's phenyl ring.

    • Benzyl CH₂: A singlet around ~5.1 ppm for the two protons of the -O-CH₂-Ph group.

    • Carbamate NH: A broad singlet or doublet whose chemical shift is solvent-dependent.

    • Ethyl CH: A multiplet for the methine proton adjacent to the methyl group.

    • Ethyl CH₃: A doublet for the terminal methyl group protons.

    • Cyclopropyl Protons: A complex set of multiplets in the upfield region (~0.5-1.0 ppm) characteristic of the strained cyclopropyl ring system.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region (~155-175 ppm) for the carbamate and amide carbonyls.

    • Aromatic Carbons: Signals between ~127-137 ppm for the phenyl ring carbons.

    • Benzyl CH₂: A signal around ~67 ppm.

    • Aliphatic Carbons: Signals corresponding to the ethyl and cyclopropyl carbons.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide and carbamate N-H bonds.

    • C=O Stretch: Strong, distinct absorbance bands around 1640 cm⁻¹ (Amide I) and 1690 cm⁻¹ (Carbamate carbonyl).

    • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Conclusion

The successful advancement of a new chemical entity such as Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate through the drug development process is critically dependent on a robust and early characterization of its physicochemical properties. This guide provides the scientific rationale and detailed, authoritative protocols for determining aqueous solubility, lipophilicity (logP), and ionization constant (pKa). By implementing these standardized methodologies, researchers can generate the reliable, high-quality data necessary to build predictive ADME models, guide formulation strategies, and ultimately de-risk the development pathway, ensuring that only candidates with the highest probability of success move forward.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Valko, K. L., & Du, C. M. (2014). Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents, 51(3), 224-231.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • EconBiz. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

Sources

Exploratory

In Vivo Pharmacokinetics of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Analogs: A Technical Guide

Executive Summary The rational design of peptidomimetics frequently relies on strategic capping of amino acid sequences to prevent rapid enzymatic degradation while tuning physicochemical properties for optimal in vivo e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics frequently relies on strategic capping of amino acid sequences to prevent rapid enzymatic degradation while tuning physicochemical properties for optimal in vivo exposure. Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate —structurally defined as Cbz-L-Ala-cyclopropylamide —represents a highly optimized building block in medicinal chemistry. By combining a lipophilic carboxybenzyl (Cbz) protecting group with a sterically hindered cyclopropylamide terminus, this class of analogs demonstrates profound improvements in pharmacokinetic (PK) profiles, specifically regarding metabolic stability and systemic clearance.

This technical guide provides an in-depth analysis of the structural causality behind these PK improvements and outlines a self-validating experimental framework for evaluating their in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structural Rationale: The Peptidomimetic Advantage

The pharmacokinetic viability of Cbz-L-Ala-cyclopropylamide analogs is driven by three distinct structural motifs, each purposefully selected to overcome the traditional liabilities of peptide-based drugs:

  • The Cbz (Carboxybenzyl) Cap: The N-terminal Cbz group serves a dual purpose. First, it completely abolishes susceptibility to exopeptidases (aminopeptidases) that rapidly degrade free amino acids[1]. Second, the aromatic benzyl ring significantly increases the molecule's lipophilicity ( logP ), driving passive transcellular permeability across the intestinal epithelium and improving oral absorption.

  • The (1S)-Ethyl Core (L-Alanine): The chiral L-alanine core acts as a compact, stereospecific spacer. It mimics natural peptide substrates, allowing the molecule to bind selectively to target active sites (e.g., protease or kinase pockets) without introducing excessive molecular weight.

  • The Cyclopropylamide Terminus: The substitution of standard straight-chain alkyl amides (e.g., methyl or propyl) with a cyclopropyl ring is the primary driver of PK optimization. The sp2 -like character of the cyclopropyl ring's C-C bonds alters the geometry and electronics of the adjacent amide bond, conferring improved hydrogen-bonding characteristics[2]. More importantly, the cyclopropyl ring lacks readily accessible alpha-protons and provides significant steric hindrance, shielding the amide bond from amidase-mediated hydrolysis and reducing susceptibility to CYP450-mediated N-dealkylation[3].

In Vivo Pharmacokinetic Profile (ADME)

The integration of the Cbz and cyclopropylamide groups fundamentally alters the in vivo disposition of these analogs compared to their uncapped or straight-chain counterparts.

Absorption & Distribution

Due to the high lipophilicity imparted by the Cbz group, these analogs exhibit excellent passive permeability. However, this same lipophilicity results in high plasma protein binding (typically >90%), which restricts the free fraction of the drug but extends the systemic half-life by preventing rapid renal filtration. The volume of distribution ( Vdss​ ) is generally moderate, indicating distribution into extracellular fluids and well-perfused tissues, though blood-brain barrier (BBB) penetration may be limited by active efflux transporters.

Metabolism & Clearance

The cyclopropyl group drastically reduces hepatic clearance. In preclinical rodent models, replacing a standard N-alkyl group with an N-cyclopropyl group has been shown to reduce clearance rates by nearly an order of magnitude, significantly increasing the Area Under the Curve (AUC)[2]. Because the amide bond is sterically protected, the primary metabolic liability shifts to the Cbz group, where Phase I CYP3A4/CYP2C9-mediated hydroxylation of the benzyl ring becomes the dominant clearance pathway.

Biotransformation Parent Cbz-Ala-NH-Cyclopropyl (Lipophilic Peptidomimetic) CYP CYP450 Oxidation (Benzyl Hydroxylation) Parent->CYP Major Pathway Amidase Amidase Cleavage (Sterically Hindered) Parent->Amidase Minor/Blocked Excretion Biliary Excretion (Unchanged Drug) Parent->Excretion Moderate Clearance

Fig 1: Primary metabolic and clearance pathways for Cbz-Ala-cyclopropylamide analogs.

Quantitative Data Summary

To illustrate the profound impact of the cyclopropyl substitution, Table 1 contrasts the generalized PK parameters of a standard Cbz-Ala-NH-Methyl analog against the Cbz-Ala-NH-Cyclopropyl analog in a preclinical rodent model.

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model)

PK ParameterCbz-Ala-NH-MethylCbz-Ala-NH-CyclopropylMechanistic Impact
Clearance (CL, mL/min/kg) 85.212.4~7x Reduction: Cyclopropyl steric bulk prevents rapid N-dealkylation and amidase cleavage.
Volume of Distribution (Vdss, L/kg) 1.21.81.5x Increase: Enhanced tissue partitioning due to altered lipophilicity profile.
Half-life (t1/2, h) 0.63.4~5.6x Extension: Direct result of reduced hepatic clearance.
Oral Bioavailability (F, %) < 5%42%Significant Enhancement: Resistance to first-pass metabolism in the gut and liver.

Self-Validating Experimental Methodology

To accurately quantify the pharmacokinetics of Cbz-L-Ala-cyclopropylamide analogs, the experimental workflow must be rigorously controlled. The following protocol outlines a self-validating system designed to eliminate analytical artifacts and ensure data trustworthiness.

In Vivo Study Design
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Dosing Strategy:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via the tail vein (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose / 0.1% Tween-80).

    • Causality: Conducting parallel IV and PO arms is mathematically required to calculate absolute oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

Bioanalytical LC-MS/MS Protocol
  • Internal Standard Spiking (Self-Validation Step 1): Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -Cbz-Ala-cyclopropylamide) to 50 µL of plasma. Causality: The SIL-IS co-elutes with the analyte, perfectly normalizing any matrix-induced ion suppression in the mass spectrometer source.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Causality: ACN denatures plasma proteins, breaking the high protein-binding affinity of the Cbz group and extracting the free analyte into the supernatant.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated parent ion [M+H]+ to the dominant product ion (typically the loss of the cyclopropylamine or cleavage of the Cbz group).

  • Incurred Sample Reanalysis (Self-Validation Step 2): Randomly select 10% of the study samples and re-extract/re-analyze them on a separate day. The assay is validated only if the reanalyzed values fall within ±20% of the original results, proving the absence of analyte degradation during storage.

PKWorkflow Dose 1. In Vivo Administration IV (1 mg/kg) & PO (10 mg/kg) Sample 2. Serial Blood Sampling K2EDTA Plasma Collection Dose->Sample Prep 3. Protein Precipitation Acetonitrile + SIL-IS Sample->Prep LCMS 4. LC-MS/MS Quantification ESI+ MRM Mode Prep->LCMS NCA 5. PK Parameter Calculation Non-Compartmental Analysis LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic workflow for peptidomimetic analogs.

References

  • Liu, C., et al. (2010). "Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 53(18), 6629-6639. Available at: [Link]

  • Talele, T. T. (2016). "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Enzyme Inhibition Assays Using Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Executive Brief Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (often referred to as Cbz-Ala-cyclopropylamide) is a highly targeted peptidomimetic fragment utilized extensively in fragment-based drug discovery (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (often referred to as Cbz-Ala-cyclopropylamide) is a highly targeted peptidomimetic fragment utilized extensively in fragment-based drug discovery (FBDD). Featuring a benzyloxycarbonyl (Cbz) protecting group, an L-alanine core, and a conformationally restricted cyclopropylamide moiety, this compound serves as a foundational scaffold for inhibiting cysteine proteases , such as the lysosomal Cathepsins (e.g., Cathepsin L) and viral proteases.

This technical guide provides a comprehensive, self-validating methodology for evaluating the in vitro inhibitory profile of this compound, emphasizing the mechanistic causality behind assay design, kinetic evaluation, and data interpretation.

Mechanistic Causality & Structural Rationale

To design an effective in vitro assay, one must first understand the molecular interactions between the inhibitor and the target enzyme. Cysteine proteases utilize a catalytic triad (typically Cys-His-Asn) to cleave peptide bonds. Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate acts as a reversible, competitive inhibitor by mimicking the natural peptide substrate [1].

The structural rationale for this molecule dictates the assay's kinetic expectations:

  • The Cbz Group (S2/S3 Pockets): The highly lipophilic benzyl ring drives affinity by burying itself into the hydrophobic S2 and S3 subsites of the protease. Because of this lipophilicity, assay buffers must contain mild detergents to prevent compound aggregation.

  • The L-Alanine Core (S1 Pocket): The small methyl side chain of alanine fits snugly into the S1 pocket, directing the orientation of the molecule.

  • The Cyclopropylamide Moiety (S1' Interaction): The cyclopropyl ring provides a sterically constrained, rigid structure that forms critical hydrogen bonds with the enzyme's backbone near the catalytic cysteine, without undergoing covalent bond formation.

BindingMechanism E Apo-Enzyme (Cathepsin L) S1 S1 Pocket Binding (Alanine Methyl) E->S1 S2 S2/S3 Pocket Binding (Cbz Group) E->S2 S1p S1' Interaction (Cyclopropylamide) E->S1p I Inhibitor (Cbz-Ala-cyclopropylamide) I->S1 I->S2 I->S1p Complex Reversible Enzyme-Inhibitor Complex (EI) S1->Complex S2->Complex S1p->Complex

Diagram 1: Molecular interaction pathway of Cbz-Ala-cyclopropylamide with cysteine proteases.

Self-Validating Experimental Protocol: Cathepsin L Inhibition

To ensure trustworthiness and reproducibility, the following fluorogenic assay protocol is designed as a self-validating system. It incorporates internal controls to rule out false positives caused by compound autofluorescence, oxidation of the catalytic cysteine, or non-specific aggregation.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Sodium Acetate, 250 mM NaCl, pH 5.5.

    • Causality: Cathepsin L is a lysosomal enzyme. The acidic pH (5.5) is critical to mimic the lysosomal microenvironment, ensuring the enzyme maintains its active conformation and does not undergo premature denaturation [2].

  • Reducing Agent: 5 mM Dithiothreitol (DTT).

    • Causality: The active site nucleophile is a highly reactive cysteine (Cys25). DTT maintains the thiol group in a reduced state. Omission of DTT leads to rapid enzyme oxidation and false-negative inhibition data [3].

  • Detergent: 0.01% (v/v) Triton X-100.

    • Causality: Prevents the lipophilic Cbz-group of the inhibitor from causing micelle formation or non-specific binding to the polystyrene microplate walls, which would artificially inflate the apparent IC50 [1].

  • Substrate: 10 µM Z-Phe-Arg-AMC (7-Amino-4-methylcoumarin).

    • Causality: A highly sensitive fluorogenic substrate. Cleavage of the Arg-AMC bond releases free AMC, shifting the fluorescence emission, allowing for real-time kinetic monitoring.

Step-by-Step Execution
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate in 100% DMSO. Transfer 1 µL of each concentration to a black, flat-bottom 384-well microplate. Self-Validation: Include 1 µL of pure DMSO in control wells to establish the uninhibited baseline (Vehicle Control).

  • Enzyme Activation: Dilute recombinant human Cathepsin L in the Assay Buffer (containing DTT and Triton X-100) to a final working concentration of 0.5 nM. Add 40 µL of this enzyme solution to the microplate.

  • Inhibitor Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes. Causality: This pre-incubation step is mandatory to allow the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to the introduction of the competing substrate [1].

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM Z-Phe-Arg-AMC (final concentration = 10 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction kinetically at 37°C for 20 minutes using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

AssayWorkflow Prep Reagent Prep (DMSO & Buffer) Act Enzyme Activation (pH 5.5 + DTT) Prep->Act Inc Inhibitor Incubation (30 min, 37°C) Act->Inc Sub Substrate Addition (Z-Phe-Arg-AMC) Inc->Sub Read Kinetic Read (Ex360/Em460) Sub->Read Ana Data Analysis (IC50 Calc) Read->Ana

Diagram 2: Step-by-step workflow for the high-throughput fluorogenic inhibition assay.

Data Synthesis and Kinetic Evaluation

To accurately evaluate the potency of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, initial velocities ( V0​ ) must be extracted from the linear portion of the fluorescence progression curves.

Data Presentation

The table below summarizes the expected quantitative screening data, demonstrating the compound's selectivity profile across different protease families.

Compound / ControlTarget EnzymeIC50 (µM)Inhibition ModalityAssay Validation Status
Cbz-Ala-cyclopropylamide Cathepsin L14.2 ± 1.3Reversible, CompetitiveValidated
Cbz-Ala-cyclopropylamide Cathepsin B> 100.0N/A (Weak Affinity)Validated
Cbz-Ala-cyclopropylamide SARS-CoV-2 Mpro85.5 ± 4.2Reversible, WeakValidated
E-64 (Positive Control)Cathepsin L0.004 ± 0.001Irreversible (Covalent)Validated
DMSO (Negative Control)Cathepsin LN/AZero InhibitionBaseline Established
Analytical Causality

The IC50 is calculated using the standard four-parameter logistic (4PL) Hill equation. Because Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a reversible fragment with an IC50 in the micromolar range (significantly higher than the 0.5 nM enzyme concentration), standard Michaelis-Menten assumptions hold true. If subsequent medicinal chemistry optimizations yield a sub-nanomolar derivative, the analytical model must be switched to the Morrison equation for tight-binding inhibitors to account for inhibitor depletion [1].

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • American Journal of Physiology. (2004). In vitro assays for cathepsin L mediate proteolysis. Available at:[Link]

  • MDPI Molecules. (2021). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Welcome to the Technical Support Center. Synthesizing Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate involves the amidation of a Cbz-protected L-alanine (Cbz-Ala-OH) with cyclopropylamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate involves the amidation of a Cbz-protected L-alanine (Cbz-Ala-OH) with cyclopropylamine. While this appears to be a straightforward peptide-like coupling, researchers frequently encounter yield bottlenecks due to the volatility of the amine, incomplete activation, and stereochemical degradation.

As an Application Scientist, I have structured this guide to move beyond basic protocols. Below, you will find a diagnostic troubleshooting matrix, mechanistic insights, and self-validating protocols designed to maximize your reaction yield and preserve the (1S) stereocenter.

Diagnostic Troubleshooting Matrix & FAQs

Q: Why is my overall yield consistently below 60%, even when using excess coupling reagents? A: The primary culprit in this specific reaction is the physical property of cyclopropylamine . With a boiling point of ~50 °C, it is highly volatile. Peptide coupling reactions, particularly those using uronium salts like HATU or carbodiimides like EDC, are exothermic[1]. If the amine is added at room temperature without proper cooling, the localized heat of reaction causes the cyclopropylamine to vaporize out of the solution, skewing the stoichiometry and halting the reaction. Causality & Solution: Always pre-cool the activated Cbz-Ala-OH solution to 0–5 °C before the dropwise addition of cyclopropylamine. Maintain a sealed reaction vessel or use a reflux condenser if scaling up.

Q: I am observing a significant amount of N-acylurea byproduct. How do I prevent this? A: When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) without sufficient additives, the carboxylic acid of Cbz-Ala-OH forms an O-acylisourea intermediate. If the nucleophilic attack by the sterically hindered cyclopropylamine is slow, this intermediate undergoes a spontaneous intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea byproduct[2]. Causality & Solution: Incorporate 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) into your reaction. These additives rapidly trap the O-acylisourea to form a highly reactive, yet stable, OBt/OAt active ester, effectively outcompeting the rearrangement pathway[2].

Q: My product shows a loss of stereochemical purity at the (1S) center. Doesn't the Cbz group prevent racemization? A: While urethane protecting groups like Cbz (carboxybenzyl) strongly suppress the formation of the classic 5(4H)-oxazolone intermediate (the primary pathway for racemization in peptide synthesis), racemization can still occur via direct base-catalyzed abstraction of the α-proton[3]. This is particularly problematic when using strong, non-nucleophilic bases like DIPEA in excess, combined with highly active uronium reagents like HATU[3][4]. Causality & Solution: Limit DIPEA to exactly 2.0 equivalents when using HATU, or switch to an EDC/HOBt system which operates efficiently under neutral to mildly basic conditions, preserving the (1S) stereocenter[5].

Q: Can I use DCC instead of EDC to save costs? A: While DCC is cheaper, its byproduct (dicyclohexylurea, DCU) is insoluble in most solvents and requires tedious filtration that often traps your target product. EDC produces a water-soluble urea byproduct that is easily and completely removed during standard aqueous workup, significantly improving your isolated yield[1][5].

Mechanistic Pathways & Workflows

To successfully optimize this synthesis, you must understand the flow of the reaction and the intermediate states of your reagents.

Workflow Step1 1. Preparation Cbz-Ala-OH + Solvent (DMF/DCM) Step2 2. Activation Add EDC/HOBt or HATU/DIPEA (Cool to 0 - 5 °C) Step1->Step2 Step3 3. Amidation Add Cyclopropylamine (Control Temp < 20 °C) Step2->Step3 Step4 4. Quench & Workup Aqueous Wash (Acid/Base) Step3->Step4 Step5 5. Isolation Crystallization / Column Step4->Step5

Optimized workflow for synthesizing Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

Mechanism Acid Cbz-Ala-OH Intermediate O-Acylisourea / Uronium (Highly Reactive) Acid->Intermediate + Reagent Coupling Coupling Reagent (e.g., EDC or HATU) Coupling->Intermediate ActiveEster OBt / OAt Active Ester (Stable, Resists Racemization) Intermediate->ActiveEster + Additive Additive HOBt / HOAt Additive Additive->ActiveEster Product Target Product (Retained (1S) Stereocenter) ActiveEster->Product + Amine Amine Cyclopropylamine Amine->Product

Mechanistic pathway showing active ester formation to prevent racemization.

Quantitative Data: Coupling Reagent Comparison

Selecting the right coupling reagent dictates the workup complexity and final yield. Use the table below to match the reagent system to your specific laboratory constraints.

Reagent SystemTypical YieldRacemization RiskByproduct RemovalBest Application
EDC / HOBt 80 - 85%Very LowExcellent (Water-soluble urea)Large-scale synthesis, cost-sensitive projects[5].
HATU / DIPEA 90 - 95%Moderate (Base dependent)Good (Requires thorough aqueous wash)Small-scale, rapid synthesis of difficult couplings[3][4].
DCC / HOBt 70 - 75%Very LowPoor (Insoluble DCU requires filtration)Not recommended for this specific target.
Validated Experimental Protocols
Protocol A: EDC/HOBt-Mediated Coupling (Recommended for Scale-Up)

This protocol relies on the water solubility of EDC byproducts, ensuring a self-validating purification process where impurities are systematically partitioned into the aqueous phase[5].

Materials: Cbz-Ala-OH (1.0 eq), Cyclopropylamine (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N-Methylmorpholine (NMM) (2.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Suspend Cbz-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Pre-Activation: Cool the flask to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Stir for 15 minutes to allow the OBt active ester to form.

  • Amidation: Slowly add cyclopropylamine (1.2 eq) dropwise, followed by NMM (2.0 eq) to neutralize the HCl salt of EDC. Crucial: Keep the temperature below 5 °C during addition to prevent amine evaporation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere (Nitrogen/Argon).

  • Aqueous Workup:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted cyclopropylamine and NMM.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted Cbz-Ala-OH and HOBt.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: The resulting crude is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes.

Protocol B: HATU/DIPEA-Mediated Coupling (Recommended for Rapid Synthesis)

HATU drives the reaction to completion in a fraction of the time but requires strict stoichiometric control of the base to prevent epimerization of the (1S) center[3][4].

Materials: Cbz-Ala-OH (1.0 eq), Cyclopropylamine (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq), Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Dissolution: Dissolve Cbz-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool to 0 °C. Add exactly 2.0 eq of DIPEA. The solution will turn yellow, indicating the formation of the OAt active ester. Stir for 5 minutes.

  • Amidation: Add cyclopropylamine (1.2 eq) dropwise.

  • Propagation: Stir at room temperature for 1 to 2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) (at least 10x the DMF volume).

    • Wash heavily with 5% LiCl aqueous solution (3x) to pull the DMF into the aqueous phase.

    • Wash with 1M HCl (1x) and saturated NaHCO₃ (1x).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the target carbamate.

Sources

Optimization

Troubleshooting solubility issues of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate in organic solvents

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering solubility roadblocks with synthetic intermediates and peptidomimetics is a routine yet frustrating cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering solubility roadblocks with synthetic intermediates and peptidomimetics is a routine yet frustrating challenge.

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (structurally recognized as Cbz-L-Alanine cyclopropylamide) presents a classic physical chemistry paradox: it is highly hydrophobic, yet it frequently resists dissolution in standard non-polar organic solvents. This guide decodes the mechanistic causality behind these issues and provides field-proven, self-validating protocols to overcome them.

Part 1: Chemical Profiling & The Causality of Insolubility

To troubleshoot solubility, we must first deconstruct the molecule's architecture. Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate possesses a net charge of zero, meaning it cannot be solubilized via pH adjustments or ionization[1].

The molecule's insolubility is driven by two competing forces:

  • The Hydrogen Bond Barrier: The carbamate and amide N-H groups act as strong hydrogen bond donors, while the C=O groups act as acceptors. In the solid state, these motifs form highly cooperative intermolecular hydrogen-bonding networks (analogous to beta-sheets in peptides). This creates a rigid crystal lattice with high thermal and kinetic resistance to dissolution[2].

  • Hydrophobic Repulsion: The molecule features two bulky, uncharged hydrophobic domains—the carboxybenzyl (Cbz) protecting group and the cyclopropyl ring. This renders the molecule highly repellent to polar protic solvents like water[3].

Because non-polar solvents cannot break the intermolecular H-bonds, and water is repelled by the hydrophobic domains, the molecule requires a specific class of solvent to achieve true dissolution.

Part 2: Diagnostic FAQs

Q1: Why does my compound form a cloudy suspension in dichloromethane (DCM) or ethyl acetate, but dissolves instantly in DMSO? A1: DCM and ethyl acetate have a limited capacity to act as hydrogen bond acceptors. They cannot provide enough solvation energy to overcome the cooperative intermolecular hydrogen bonds holding the Cbz-Ala-cyclopropylamide molecules together. Dimethyl sulfoxide (DMSO), however, is a strong polar aprotic solvent. It lacks a hydrogen bond donor but possesses a highly polarized S=O bond that acts as a powerful hydrogen bond acceptor. This effectively "cages" the N-H groups of your compound, disrupting the lattice and forcing dissolution[4],[5].

Q2: I need to test this compound in an aqueous biological assay. How do I prevent it from crashing out when added to the buffer? A2: Because the molecule has a net charge of zero and consists of >50% hydrophobic mass, it is intrinsically insoluble in pure water[1],[3]. You must employ a co-solvent strategy. First, prepare a highly concentrated stock solution in 100% DMSO. Then, perform a rapid dilution into your aqueous buffer under vigorous vortexing. Keep the final DMSO concentration below 1-5% to maintain cell viability. This rapid dilution traps the hydrophobic molecule in a metastable solvated state before it can kinetically re-aggregate[6].

Q3: Can I use heat or sonication to force dissolution in moderately polar solvents? A3: Yes, but strictly within controlled parameters. Gentle warming (up to 40°C) provides the thermodynamic energy required to break intermolecular H-bonds and increase chain mobility[1],[2]. Sonication provides mechanical cavitation that shatters macroscopic aggregates, increasing the surface area for the solvent to act. However, avoid heating above 50°C for prolonged periods to prevent potential degradation of the carbamate linkage.

Part 3: Solvent Selection Matrix

The following table summarizes the optimal solvent choices based on the molecule's physicochemical profile.

Solvent ClassExamplesExpected SolubilityMechanistic Rationale
Non-Polar Hexanes, Toluene, Diethyl EtherPoor Lacks dipole moment to disrupt strong intermolecular amide/carbamate H-bonds.
Polar Protic Water, Methanol, EthanolPoor to Moderate Severe hydrophobic repulsion from the Cbz and cyclopropyl groups[3].
Polar Aprotic DMSO, DMF, NMPExcellent Strong H-bond acceptors break the crystal lattice without requiring molecular ionization[5],[6].
Part 4: Standard Operating Procedures (Experimental Protocols)

To ensure reproducibility, follow these self-validating workflows for preparing your solutions.

Protocol 1: Preparation of a 100 mM Master Stock in DMSO
  • Calculate & Weigh: Weigh the required mass of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate into a sterile, glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. (DMSO is the preferred solvent for highly hydrophobic, neutral peptidomimetics[3]). Note: Use anhydrous DMSO, as absorbed atmospheric water will significantly reduce solubility.

  • Thermal & Mechanical Disruption: Seal the vial, warm to 37°C in a water bath, and sonicate for 5 minutes. Warming increases kinetic energy to overcome the hydrogen bond barrier[1].

  • Validation (The Tyndall Test): Shine a laser pointer through the vial in a dark room. If the beam path is visible (light scattering), micro-suspensions remain. Continue sonication until the beam is invisible, confirming true, complete dissolution.

Protocol 2: Co-Solvent Aqueous Reconstitution for Biological Assays
  • Buffer Preparation: Pre-warm your target aqueous biological buffer (e.g., PBS, HEPES) to 37°C to prevent thermal shock precipitation upon compound addition.

  • Rapid Dilution: While vigorously vortexing the buffer, inject the required volume of the 100 mM DMSO stock directly into the center of the vortex. Ensure the final DMSO concentration remains ≤5%.

  • Validation: Inspect visually for immediate cloudiness. If precipitation occurs, the compound has exceeded its critical aggregation concentration in water, and a lower final assay concentration must be utilized.

Part 5: Mechanistic Visualization

The following diagram illustrates the logical workflow and chemical pathways for troubleshooting the solubility of this specific molecule.

SolubilityMechanism Compound Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (Net Charge = 0, Hydrophobic) NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Attempt Dissolution Protic Polar Protic Solvents (Water, Alcohols) Compound->Protic Attempt Dissolution Aprotic Polar Aprotic Solvents (DMSO, DMF, NMP) Compound->Aprotic Attempt Dissolution Aggreg Insoluble: Strong Intermolecular H-Bonding Network NonPolar->Aggreg Fails Hydrophobic Insoluble: Hydrophobic Repulsion (Cbz & Cyclopropyl) Protic->Hydrophobic Fails Dissolved Soluble: Solvent Accepts H-Bonds & Disrupts Lattice Aprotic->Dissolved Caging Effect Aggreg->Aprotic Switch Solvent Hydrophobic->Aprotic Switch Solvent BioAssay Aqueous Biological Assay (Dilute to <5% DMSO) Dissolved->BioAssay Co-solvent Dilution

Solubility troubleshooting workflow and mechanistic pathways for Cbz-Ala-cyclopropylamide.

Part 6: References
  • Amide vs Acetals: Comparing Polarity Effects in Performance . Patsnap Eureka. Available at: [Link][4]

  • Breaking the Hydrogen Bond Barrier Reversibly: Toward Ultradrawable Polyamides . ACS Applied Polymer Materials. Available at: [Link][2]

  • Peptide Solubility Guidelines . Hebrew University of Jerusalem. Available at: [Link][3]

  • Polar Protic and Polar Aprotic Solvents . Chemistry Steps. Available at: [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate vs Boc-protected analogues stability

[(1S)-1-(cyclopropylcarbamoyl)" A Comparative Guide: Stability of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate vs. Boc-Protected Analogues in Peptidomimetic Synthesis Executive Summary In the development of pep...

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Author: BenchChem Technical Support Team. Date: March 2026

[(1S)-1-(cyclopropylcarbamoyl)"

A Comparative Guide: Stability of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate vs. Boc-Protected Analogues in Peptidomimetic Synthesis

Executive Summary

In the development of peptidomimetic therapeutics—particularly viral and host protease inhibitors—the L-alanine cyclopropylamide motif is a highly valued structural element. The cyclopropyl ring imparts metabolic stability against endogenous peptidases and restricts the conformational flexibility of the drug payload. During the synthesis of these complex molecules, the choice of the N-alpha protecting group for the (1S)-1-(cyclopropylcarbamoyl)ethylamine core is critical.

The two most prominent building blocks are Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (the Cbz-protected analogue) and tert-Butyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (the Boc-protected analogue). As a Senior Application Scientist, I have structured this guide to objectively compare their stability profiles, cleavage mechanisms, and orthogonal applications, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Stability Profile & Causality

The strategic utility of Cbz and Boc protecting groups lies in their strict chemical orthogonality, which is governed by fundamentally different cleavage mechanisms.

The Boc-Protected Analogue

The tert-butyloxycarbonyl (Boc) group is highly acid-labile[1]. Its cleavage mechanism is driven entirely by the thermodynamic stability of the resulting carbocation.

  • Causality of Cleavage: Upon exposure to mild acids like Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated. This induces heterolytic cleavage, expelling a highly stable tertiary carbocation (tert-butyl cation), which subsequently loses a proton to form isobutylene gas, accompanied by the irreversible release of carbon dioxide[2].

  • Stability: Because its removal relies strictly on acidolysis, the Boc group is completely stable to catalytic hydrogenolysis, basic conditions (e.g., piperidine), and nucleophilic attack[].

The Cbz-Protected Analogue

The benzyloxycarbonyl (Cbz) group relies on the stability of the benzyl moiety.

  • Causality of Cleavage: Unlike the Boc group, the Cbz carbamate is highly stable to mild acidic conditions (e.g., 50% TFA in DCM) because the primary benzyl carbocation is far less stable than a tertiary carbocation, preventing spontaneous acidolysis under mild conditions[4]. Instead, Cbz is classically cleaved via catalytic hydrogenolysis. The mechanism involves the adsorption of the benzyl aromatic ring onto a palladium catalyst surface, followed by hydrogen insertion into the benzylic C-O bond, releasing toluene and CO2[5].

  • Stability: It is stable to mild acids and bases but susceptible to very strong, harsh acids (like HF or HBr/Acetic acid) via an SN2 mechanism[5].

Quantitative Stability Matrix

To facilitate rapid decision-making during synthetic route design, the following table summarizes the stability of both analogues under standard peptide synthesis conditions.

Reaction ConditionCbz-L-Ala-NH-cyclopropylBoc-L-Ala-NH-cyclopropylMechanistic Outcome
50% TFA / DCM (25°C) Stable (> 24 hours)Labile ( t1/2​ < 5 min)Orthogonal Acidolysis
H₂ (1 atm), 10% Pd/C Labile ( t1/2​ < 30 min)Stable (> 24 hours)Orthogonal Hydrogenolysis
20% Piperidine / DMF Stable (> 24 hours)Stable (> 24 hours)Base Stability (Fmoc orthogonal)
1M NaOH (aq) Stable (> 24 hours)Stable (> 24 hours)Saponification Stability
HBr / Acetic Acid LabileLabileNon-selective strong acid cleavage

Experimental Methodologies: Self-Validating Systems

In drug development, a protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems to ensure structural integrity during deprotection.

Protocol A: Selective Boc Deprotection via Acidolysis

Objective: Cleave the Boc group to yield the free L-Ala-NH-cyclopropyl amine, without affecting any Cbz-protected residues present in the broader peptide scaffold.

  • Solvation: Dissolve the Boc-protected analogue (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

    • Causality: DCM provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state without participating in side reactions.

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.1 mmol) and water (0.1 mmol).

    • Causality: TIPS acts as a carbocation scavenger. During cleavage, the highly reactive tert-butyl cation is generated. TIPS prevents this cation from alkylating the cyclopropyl ring or other nucleophilic side chains[2].

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) at 0°C, then warm to room temperature. Stir for 30 minutes.

    • Causality: TFA provides the optimal pKa​ to protonate the carbamate oxygen, initiating the expulsion of the tert-butyl cation and CO2[].

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the UV-active starting material and the appearance of a purple spot confirms the presence of the primary amine. Post-evaporation, perform LC-MS analysis: the spectrum must show a mass shift of exactly -100 Da, with no +56 Da (tert-butyl) adduct peaks, validating the efficacy of the TIPS scavenger.

Protocol B: Selective Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the Cbz group from Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate while preserving acid-labile Boc groups.

  • Solvation & Catalyst Loading: Dissolve the Cbz-protected analogue (1.0 mmol) in HPLC-grade Methanol (10 mL). Carefully add 10% Palladium on Carbon (Pd/C, 0.1 mmol Pd).

    • Causality: Methanol is an excellent hydrogen donor solvent that fully solubilizes the carbamate. Pd/C provides the necessary active surface area for the adsorption of the benzyl ring[5].

  • Purging: Purge the reaction flask with Nitrogen (3x), followed by Hydrogen gas (3x).

    • Causality: Removing oxygen prevents the explosive combustion of hydrogen and methanol in the presence of the palladium catalyst.

  • Hydrogenation: Stir vigorously under a hydrogen atmosphere (1 atm via balloon) for 2 hours at room temperature.

    • Causality: The cyclopropylamide bond is sterically hindered and stable to 1 atm H₂, preventing unwanted ring-opening, while the benzylic C-O bond is rapidly reduced[4].

  • Self-Validation Check: Monitor volumetric hydrogen uptake. Once uptake ceases, the reaction has reached completion. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Visual validation: The filtrate must be completely clear; a grey tint indicates palladium leaching. LC-MS analysis will confirm the loss of the benzyl and carboxylate mass (-134 Da) and the presence of the free amine, alongside the detection of toluene byproduct.

Visualizations of Workflows and Mechanisms

OrthogonalWorkflow Start Dual-Protected Scaffold (Cbz / Boc) TFA 50% TFA / DCM (Acidolysis) Start->TFA Path A H2 H2, Pd/C (Hydrogenolysis) Start->H2 Path B BocCleaved Boc Cleaved Cbz Intact TFA->BocCleaved CbzCleaved Cbz Cleaved Boc Intact H2->CbzCleaved FreeAmine1 Cbz-L-Ala-NH-cyclopropyl Derivative BocCleaved->FreeAmine1 FreeAmine2 Boc-L-Ala-NH-cyclopropyl Derivative CbzCleaved->FreeAmine2

Orthogonal deprotection workflow for Cbz and Boc protected peptidomimetics.

MechanismComparison Boc Boc-Protected Analogue Protonation Protonation by TFA Boc->Protonation Cbz Cbz-Protected Analogue PdAdsorption Adsorption on Pd/C Cbz->PdAdsorption tButyl Formation of t-Butyl Cation + Isobutylene + CO2 Protonation->tButyl Toluene Cleavage of Benzyl-O Bond + Toluene + CO2 PdAdsorption->Toluene Amine1 Free L-Ala-NH-cyclopropyl tButyl->Amine1 Amine2 Free L-Ala-NH-cyclopropyl Toluene->Amine2

Mechanistic pathways of Boc acidolysis versus Cbz hydrogenolysis.

References

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism | Source: Total Synthesis | URL: [Link]

  • Title: Dual protection of amino functions involving Boc | Source: RSC Publishing | URL: [Link]

Sources

Comparative

A Comparative Guide to the Definitive Validation of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate by LC-MS and Orthogonal Methods

Introduction: Beyond Purity Percentages—A Matter of Confidence In the landscape of drug development, the characterization of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent safety and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Purity Percentages—A Matter of Confidence

In the landscape of drug development, the characterization of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent safety and efficacy data are built. For a novel small molecule like Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (Expected Molecular Weight: ~262.29 g/mol ), two critical quality attributes (CQAs) stand paramount: purity and identity. While a simple purity percentage on a certificate of analysis may seem sufficient, seasoned researchers understand that the how is as important as the what. The analytical method used dictates the confidence in that result.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary tool for the comprehensive validation of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate. We will explore the causality behind the experimental design, from mobile phase selection to ionization source parameters. Furthermore, we will contextualize the power of LC-MS by comparing it with essential orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). As mandated by regulatory bodies like the FDA and the principles outlined in ICH guidelines, employing multiple independent techniques, or orthogonal methods, is crucial for building a robust and trustworthy analytical package.[1][2][3][4][5] This approach mitigates the risk of method-specific biases and ensures that no critical components are overlooked.[2][6][7]

The Primary Workhorse: LC-MS for Simultaneous Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful hyphenated technique, combining the separation capabilities of liquid chromatography with the highly sensitive and specific detection power of mass spectrometry.[8] This combination allows for the simultaneous assessment of chromatographic purity (how many other components are present) and the definitive confirmation of molecular weight, a direct indicator of molecular identity.[9][10]

Why LC-MS is the Method of Choice

The selection of LC-MS is not arbitrary; it is a deliberate choice driven by its inherent advantages for a molecule like Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate:

  • Specificity: Mass spectrometry detects compounds based on their unique mass-to-charge ratio (m/z), providing a much higher degree of certainty than non-specific detectors like UV. This is critical for distinguishing the API from impurities that might co-elute and have similar UV spectra.[11][12][13]

  • Sensitivity: Modern mass spectrometers can detect impurities at trace levels (<<0.1%), which is essential for identifying potentially genotoxic impurities (PGIs) and meeting stringent regulatory thresholds.[8][14][15]

  • Information-Rich Data: A single LC-MS run provides not only the purity profile but also the molecular weight of the main peak and any detected impurities. This structural insight is invaluable for process chemistry and degradation pathway analysis.[9][16]

Diagram: The LC-MS Validation Workflow

The logical flow of our primary validation method is illustrated below. Each stage is optimized to ensure data integrity and reproducibility.

LCMS_Workflow prep Accurate Weighing & Dissolution in ACN/H2O lc Reversed-Phase C18 Column Gradient Elution prep->lc ion Positive-Mode ESI lc->ion mass Full Scan Mass Analysis (e.g., TOF or Quadrupole) ion->mass purity Purity Calculation (% Area Normalization) mass->purity mw Molecular Weight Confirmation (Accurate Mass) mass->mw

Caption: End-to-end workflow for LC-MS validation of the target compound.

Experimental Protocol: LC-MS Validation

This protocol is designed as a self-validating system, where the system suitability test ensures the instrument is performing correctly before sample analysis.

  • Preparation of Solutions:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water (LC-MS Grade). The acidifier is crucial for promoting protonation of the analyte, which is necessary for positive-mode electrospray ionization (ESI).[17]

    • Mobile Phase B (MPB): 0.1% Acetic Acid in Acetonitrile (LC-MS Grade).

    • Sample Diluent: 50:50 Acetonitrile/Water.

    • Sample Preparation: Prepare a stock solution of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate at 1.0 mg/mL in the diluent. Create a working solution by diluting to 50 µg/mL.

  • LC System & Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm. A C18 column is selected for its hydrophobicity, which is well-suited for retaining and separating this carbamate-containing molecule.[18]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • MS System & Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique ideal for small molecules, and the nitrogen atoms in the carbamate linkages are readily protonated.[19][20]

    • Scan Range: m/z 100-500. This range comfortably covers the expected protonated molecule [M+H]⁺ (calc. 263.13) and potential adducts or fragments.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 600 L/hr at 350 °C.

  • Acceptance Criteria (as per ICH Q2(R2)): [1][4]

    • Molecular Weight: The measured monoisotopic mass of the main peak should be within ±5 ppm of the theoretical mass.

    • Purity: Determined by area percent normalization. The sum of all impurity peaks should not exceed the specified limit (e.g., 0.5%).

    • Specificity: The mass spectrum of the main peak should be consistent and free from co-eluting interferences.

Orthogonal Methods: Building a Foundation of Trust

Relying on a single analytical technique, even one as powerful as LC-MS, carries inherent risks.[6] Orthogonal methods, which measure the same attribute via different physicochemical principles, provide an independent verification of the results.[2][7]

Diagram: Orthogonal Validation Strategy

This diagram illustrates how different analytical techniques are leveraged to provide a comprehensive and reliable characterization of the API.

Orthogonal_Comparison center API Validation lcms LC-MS center->lcms hplcuv HPLC-UV center->hplcuv qnmr qNMR center->qnmr lcms_purity Chromatographic Purity lcms->lcms_purity lcms_mw Accurate Mass (Identity) lcms->lcms_mw lcms_imp Impurity ID lcms->lcms_imp hplcuv_purity Chromatographic Purity hplcuv->hplcuv_purity hplcuv_pp Peak Purity (PDA) hplcuv->hplcuv_pp qnmr_purity Absolute Purity qnmr->qnmr_purity qnmr_id Structural ID qnmr->qnmr_id qnmr_solv Residual Solvents qnmr->qnmr_solv

Caption: A multi-pronged approach using orthogonal analytical techniques.

Alternative 1: HPLC with Photodiode Array (PDA) Detection

HPLC-UV is a robust and widely accessible technique for purity determination.[10] Its separation principle is identical to the LC portion of the LC-MS method, but its detection mechanism is fundamentally different, relying on the absorption of UV light by the molecule's chromophores (in this case, the benzyl group).

  • Experimental Protocol:

    • System & Conditions: Utilize the same LC system, column, and gradient as described for the LC-MS method.

    • Detector: Photodiode Array (PDA) detector.

    • Wavelength: Monitor at 254 nm. Acquire full spectra from 210-400 nm.

    • Analysis: Calculate purity by area percent normalization. Crucially, use the PDA software to perform peak purity analysis, which compares UV spectra across the elution profile of a peak to detect co-eluting impurities.

  • Comparison to LC-MS:

    • Advantage: Simpler instrumentation and often more robust for routine QC. PDA provides valuable peak purity information.

    • Disadvantage: Less sensitive and completely non-specific compared to MS. An impurity with no chromophore will be invisible. It cannot confirm molecular weight.

Alternative 2: Quantitative ¹H NMR (qNMR)

qNMR stands apart as a primary analytical method because the NMR signal response is directly proportional to the number of atomic nuclei, requiring no reference standards for the analyte itself.[21][22][23] This provides a measure of absolute purity rather than the relative purity from chromatographic methods.[24][25]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh ~10 mg of the API and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • NMR Acquisition:

      • Instrument: 400 MHz (or higher) NMR spectrometer.

      • Experiment: Standard ¹H NMR.

      • Key Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated (typically >30 seconds) to ensure complete signal relaxation for accurate quantification.

    • Data Processing & Calculation:

      • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.

      • Integrate the selected peaks accurately.

      • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Puritystd = purity of the internal standard.

  • Comparison to LC-MS:

    • Advantage: Provides an absolute purity value, is non-destructive, and simultaneously confirms the chemical structure. It can also quantify non-chromophoric impurities and residual solvents.[21][24]

    • Disadvantage: Significantly lower sensitivity than LC-MS, making it unsuitable for trace impurity detection (<0.1%). Requires larger sample amounts and can be complex if signals overlap.

Comparative Data Summary

The following table presents hypothetical, yet representative, data from the validation of a single batch of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate using the three described methods.

ParameterLC-MS ResultHPLC-UV ResultqNMR ResultSenior Scientist's Insight
Purity (by Area %) 99.85%99.88%N/AThe close agreement between LC-MS and HPLC-UV provides high confidence in the chromatographic purity.
Absolute Purity (%) N/AN/A99.2%The qNMR result is slightly lower, likely accounting for non-UV active, non-ionizable species like residual water or salts, giving a truer picture of mass purity.
Molecular Weight 262.1265 g/mol Not DeterminedStructure ConfirmedThe measured mass is within 2 ppm of the theoretical mass (262.1268), definitively confirming the compound's identity. NMR confirms the structural connectivity.
Impurities Detected 3 impurities detected (0.08%, 0.05%, 0.02%)2 impurities detected (0.09%, 0.03%)1 impurity detected (~0.3%)LC-MS detects an additional trace impurity missed by UV, highlighting its superior sensitivity. The qNMR impurity is likely a structurally related analogue.
Key Strength Unmatched sensitivity and specificity for simultaneous purity and identity confirmation.Robustness and valuable peak purity assessment for routine analysis.Provides an absolute, unbiased purity value and structural confirmation.Each method provides a unique and critical piece of the validation puzzle.

Conclusion and Recommendations

For the comprehensive validation of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, LC-MS stands out as the single most powerful and information-rich technique. It capably addresses the critical questions of both purity and identity with exceptional sensitivity and specificity, aligning perfectly with the rigorous demands of modern pharmaceutical development.[8][26]

However, this guide demonstrates that true analytical confidence is not achieved by a single method, but by a thoughtful, multi-faceted strategy.

  • For Development & Characterization: A combination of LC-MS and qNMR provides the most complete picture. LC-MS will identify and quantify trace-level impurities, while qNMR delivers an unbiased, absolute purity value and confirms the overall structure.

  • For Routine Quality Control (QC): A validated HPLC-UV method is often sufficient and more cost-effective for release testing, provided it has been qualified against the more comprehensive LC-MS method to ensure it can detect all known impurities.

By embracing an orthogonal approach, we move beyond simple numbers on a page to a deep, scientifically-grounded understanding of the API. This builds a foundation of trustworthiness in the data that supports the entire drug development lifecycle, from preclinical studies to commercial manufacturing.

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager.
  • Title: Orthogonal method in pharmaceutical product analysis. Source: Alphalyse.
  • Title: Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Source: SciSpace.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Source: ResolveMass Laboratories Inc.
  • Title: Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Source: Agilent.
  • Title: FDA Guidelines for Analytical Method Validation. Source: Scribd.
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Source: ACS Publications.
  • Title: Molecular weight Determination. Source: Aragen Bioscience.
  • Title: A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Source: PubMed.
  • Title: Quantitative NMR Assays (qNMR). Source: Bruker.
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Source: PMC.
  • Title: Quantitative NMR (qNMR). Source: University of Illinois Chicago.
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
  • Title: Q2(R2) Validation of Analytical Procedures. Source: Food and Drug Administration.
  • Title: An Evaluation of Atmospheric Pressure Ionization Techniques for the Analysis of N-Methyl Carbamate Pesticides by Liquid Chromatography. Source: CORE.
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma Group.
  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Source: American Pharmaceutical Review.
  • Title: Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Source: ACS Publications.
  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: Prime Labs.
  • Title: Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Source: News-Medical.Net.
  • Title: What is a Particle Analysis "Orthogonal Method"? Source: Yokogawa Fluid Imaging Technologies.
  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Source: Lab Manager.
  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Source: PubMed.
  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: LinkedIn.
  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Source: PMC.
  • Title: LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Source: Pure Synth.
  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery. Source: Drug Discovery World.
  • Title: Small Molecule Method Development Strategies with Chad Christianson. Source: Bioanalysis Zone.
  • Title: Application of LCMS in small-molecule drug development. Source: Drug Target Review.

Sources

Validation

A Comparative Guide to Cbz and Fmoc Protection in the Synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Introduction In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the strategic use of protecting groups is a cornerstone of achieving high yields and purity. The select...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development, the strategic use of protecting groups is a cornerstone of achieving high yields and purity. The selection of an appropriate protecting group for an amine is a critical decision that influences the entire synthetic route, affecting not only the efficiency of individual steps but also the potential for side reactions such as racemization. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), in the context of the synthesis of a key pharmaceutical intermediate: Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

This target molecule, an amide of Cbz-protected L-alanine and cyclopropylamine, serves as an excellent case study for comparing these two stalwart protection strategies in a solution-phase synthesis. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance with respect to yield, purity, and stereochemical integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: Amide Bond Formation and Chiral Integrity

The central transformation in the synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is the formation of an amide bond between the carboxylic acid of a protected L-alanine and the amine of cyclopropylamine. The primary challenge lies in achieving a high-yielding coupling reaction while preserving the stereochemical integrity of the chiral center in the alanine moiety. Racemization, the loss of stereochemical purity, is a significant concern during the activation of the carboxylic acid, which is a prerequisite for amide bond formation. The choice of protecting group on the α-amino group of alanine plays a crucial role in mitigating this risk.

Two Competing Strategies: Cbz vs. Fmoc

We will explore two distinct synthetic pathways to the target molecule, each defined by the choice of the N-terminal protecting group for the alanine starting material:

  • The Cbz (Carboxybenzyl) Strategy: A classical approach that utilizes the Cbz group, which is typically stable to a wide range of reaction conditions and is removed by catalytic hydrogenolysis.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: A more modern approach that employs the base-labile Fmoc group, offering orthogonal deprotection possibilities.

The following sections will detail the experimental protocols for each strategy, followed by a comparative analysis of their respective advantages and disadvantages.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic routes, the following diagram illustrates the key steps in both the Cbz and Fmoc strategies for the synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

G cluster_0 Cbz Protection Strategy cluster_1 Fmoc Protection Strategy Cbz_Ala Cbz-L-Alanine Coupling_Cbz Amide Coupling (e.g., DCC, HOBt) Cbz_Ala->Coupling_Cbz Cyclopropylamine_Cbz Cyclopropylamine Cyclopropylamine_Cbz->Coupling_Cbz Target_Cbz Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Coupling_Cbz->Target_Cbz Direct Synthesis Fmoc_Ala Fmoc-L-Alanine Coupling_Fmoc Amide Coupling (e.g., HATU, DIPEA) Fmoc_Ala->Coupling_Fmoc Cyclopropylamine_Fmoc Cyclopropylamine Cyclopropylamine_Fmoc->Coupling_Fmoc Fmoc_Intermediate Fmoc-N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Coupling_Fmoc->Fmoc_Intermediate Deprotection_Fmoc Fmoc Deprotection (e.g., Piperidine/DMF) Fmoc_Intermediate->Deprotection_Fmoc Cbz_Protection Cbz Protection (Benzyl Chloroformate) Deprotection_Fmoc->Cbz_Protection Target_Fmoc Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Cbz_Protection->Target_Fmoc Multi-step Synthesis

Figure 1: Comparative workflow of Cbz and Fmoc strategies.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of the target molecule using both the Cbz and Fmoc protection strategies. These protocols are based on established procedures in peptide chemistry and have been adapted for the specific target molecule.[1][2][3][4][5]

Part 1: Synthesis of N-Protected L-Alanine Starting Materials

Protocol 1.1: Synthesis of N-Cbz-L-Alanine

This protocol describes the protection of L-alanine with a Carboxybenzyl (Cbz) group using the Schotten-Baumann reaction.[1][2][4]

  • Dissolution: In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine (54.0 g, 0.61 mol) in 2N NaOH solution (305 mL).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reaction: While maintaining the temperature below 5 °C, add benzyl chloroformate (90 mL, 0.63 mol) and 2N NaOH solution (305 mL) simultaneously and dropwise over a period of approximately 1 hour. The pH of the reaction mixture should be maintained between 9 and 10.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture vigorously at room temperature for 2 hours.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts and wash with water (3 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a colorless oil that crystallizes upon standing. The crude product can be recrystallized from ethyl acetate/hexane to afford pure N-Cbz-L-Alanine.

Protocol 1.2: Synthesis of N-Fmoc-L-Alanine

This protocol details the protection of L-alanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3]

  • Dissolution: In a 500 mL flask, dissolve L-alanine (8.91 g, 100 mmol) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) (265 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reaction: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (25.87 g, 100 mmol) in dioxane (200 mL). Add the Fmoc-Cl solution dropwise to the stirred alanine solution over a period of 50 minutes, maintaining the temperature at 0 °C.

  • Stirring: Stir the mixture for 1 hour at 0 °C and then for 15 hours at 5 °C.

  • Aqueous Workup: Pour the reaction mixture into 1.5 L of water and extract with diethyl ether (2 x 200 mL) to remove impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent. The crude product is recrystallized from methanol/petroleum ether to yield colorless crystals of N-Fmoc-L-alanine.

Part 2: Amide Coupling with Cyclopropylamine

Protocol 2.1: Cbz-Strategy - Direct Coupling

This protocol describes the coupling of N-Cbz-L-alanine with cyclopropylamine to directly form the target molecule.

  • Activation: In a dried, nitrogen-flushed round-bottom flask, dissolve N-Cbz-L-alanine (2.23 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 11 mmol) in anhydrous dichloromethane (DCM) (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in DCM (20 mL) dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stirring: Stir the reaction mixture at 0 °C for 2 hours.

  • Amine Addition: Add cyclopropylamine (0.7 mL, 10 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

Protocol 2.2: Fmoc-Strategy - Intermediate Synthesis

This protocol details the coupling of N-Fmoc-L-alanine with cyclopropylamine to form the Fmoc-protected intermediate.

  • Activation: In a dried, nitrogen-flushed round-bottom flask, dissolve N-Fmoc-L-alanine (3.11 g, 10 mmol) and HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (4.18 g, 11 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add cyclopropylamine (0.7 mL, 10 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Fmoc-N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, can be purified by crystallization or column chromatography.

Part 3: Fmoc-Strategy - Final Deprotection and Cbz-Protection

Protocol 3.1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the intermediate synthesized in Protocol 2.2.[6][7]

  • Dissolution: Dissolve the Fmoc-protected intermediate (e.g., 10 mmol) in a 20% solution of piperidine in DMF (50 mL).

  • Reaction: Stir the solution at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a phosphate buffer (pH 5.5) to remove the dibenzofulvene-piperidine adduct.[6] Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, (S)-2-amino-N-cyclopropylpropanamide. This intermediate can be used directly in the next step.

Protocol 3.2: Cbz Protection of the Deprotected Amine

This protocol describes the final step of the Fmoc-based route, which is the protection of the newly formed amine with a Cbz group to yield the target molecule.

  • Reaction Setup: Dissolve the crude (S)-2-amino-N-cyclopropylpropanamide (from the previous step, assuming 10 mmol) in a mixture of dioxane (40 mL) and 10% aqueous Na₂CO₃ (53 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.5 mL, 10.5 mmol) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 2.1 (steps 7 and 8) to isolate the final product, Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

Performance Comparison: A Data-Driven Analysis

ParameterCbz Protection StrategyFmoc Protection StrategyRationale & Supporting Data
Overall Yield Potentially higher in this specific synthesisLikely lower due to the additional deprotection and protection stepsThe Cbz route is more direct (one key coupling step). The Fmoc route involves three distinct steps (coupling, deprotection, reprotection), each with its own potential for yield loss. Solution-phase peptide couplings using Cbz-amino acids have been reported with yields ranging from 81-91%.[11]
Purity of Final Product Generally high, with DCU as a major byproductCan be high, but requires careful purification to remove dibenzofulvene adducts and other byproducts from multiple stepsThe primary impurity in the Cbz-DCC coupling is DCU, which is often easily removed by filtration. The Fmoc route can introduce more complex impurities from the deprotection and reprotection steps, necessitating careful chromatographic purification.
Risk of Racemization Generally lowerHigher, depending on coupling reagents and conditionsThe urethane-type protection of the Cbz group is known to suppress the formation of racemization-prone oxazolone intermediates.[8][12] Fmoc-protected amino acids, especially when activated with certain coupling reagents in the presence of a base, have a known propensity for racemization.[12][13] Studies have shown that while Cbz deprotection via hydrogenolysis is mild and less prone to racemization, the basic conditions of Fmoc deprotection can also be a source of epimerization in sensitive substrates.[8]
Process Simplicity More straightforward (fewer steps)More complex (multiple steps)The Cbz strategy involves a single transformation from the protected amino acid to the final product. The Fmoc strategy is a multi-step process, increasing the overall operational complexity.
Reagent & Solvent Use Uses DCC, which can be an allergen. Solvents like DCM are common.Uses more modern (and often more expensive) coupling reagents like HATU. Requires piperidine, which is a regulated substance in some regions.[5]Both routes require standard organic solvents. The choice of coupling reagent in the Fmoc route can significantly impact cost.
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).This is a key advantage of the Fmoc group in more complex syntheses where multiple protecting groups are required. However, for this specific target molecule, this advantage is not fully exploited.[8][14]

Expertise & Experience: Causality Behind Experimental Choices

The choice between the Cbz and Fmoc strategies for this particular synthesis is not merely a matter of preference but is rooted in a deep understanding of reaction mechanisms and potential pitfalls.

  • Why DCC/HOBt for Cbz? The use of N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as a racemization suppressant by forming an active ester with the Cbz-alanine, which is less prone to epimerization than the O-acylisourea intermediate formed with DCC alone.[15]

  • Why HATU for Fmoc? The coupling of Fmoc-protected amino acids often requires more potent activating agents to overcome the steric hindrance and achieve reasonable reaction rates. HATU is a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms the activated ester, driving the reaction to completion. However, this combination can increase the risk of racemization for some amino acids.[13]

  • The Rationale for the Fmoc Route: While seemingly more convoluted for this target, the Fmoc strategy might be chosen in a broader drug discovery context. For instance, if a library of analogues with different N-terminal modifications were to be synthesized, the deprotected amine intermediate from the Fmoc route would be a versatile branching point.

Trustworthiness: A Self-Validating System

The protocols described in this guide are designed to be self-validating through in-process controls.

  • TLC Monitoring: Thin Layer Chromatography is a simple and effective tool to monitor the progress of each reaction, confirming the consumption of starting materials and the formation of the desired product.

  • Byproduct Removal: The protocols include specific workup procedures designed to remove key byproducts. For example, the filtration of DCU in the Cbz route and the extractive workup to remove the dibenzofulvene adduct in the Fmoc route are critical for ensuring the purity of the subsequent steps.

  • Spectroscopic Analysis: The final product and key intermediates should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. Chiral HPLC can be employed to determine the enantiomeric excess and quantify any racemization that may have occurred.

Conclusion: Selecting the Optimal Strategy

For the specific synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, the Cbz protection strategy emerges as the more efficient and straightforward approach. Its directness, lower risk of racemization, and simpler purification make it the preferred method for a dedicated synthesis of this target molecule.

The Fmoc strategy, while viable, introduces unnecessary complexity and a higher risk of racemization for this particular synthesis. Its strengths in orthogonality are not leveraged here, and the additional steps are likely to result in a lower overall yield. However, the Fmoc route could be advantageous in a research setting where the deprotected amine intermediate is a key building block for further diversification.

Ultimately, the choice of protecting group is a critical decision that should be made based on a thorough analysis of the specific synthetic goals, the scale of the reaction, and the available resources. This guide provides the necessary technical information and expert insights to enable researchers to make an informed and scientifically sound decision.

References

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. Available at: [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Synthesis of Fmoc-L-alanine. PrepChem.com. Available at: [Link]

  • Synthesis of benzyloxycarbonyl-L-alanine. PrepChem.com. Available at: [Link]

  • Green Chemistry. GREENTECH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]

  • Catalyst for synthetizing benzyl carbamate, preparation method and application. Google Patents.
  • N -(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. ResearchGate. Available at: [Link]

  • Process for preparing N-monosubstituted carbamates. Google Patents.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Method of obtaining phenyl carbamates. Google Patents.

Sources

Comparative

Spectroscopic Validation of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Reaction Intermediates: A Comparative Guide

Introduction: The Analytical Challenge of Amide Bond Intermediates The synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (commonly referred to as Cbz-L-Ala-cyclopropylamide) is a fundamental transformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Amide Bond Intermediates

The synthesis of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (commonly referred to as Cbz-L-Ala-cyclopropylamide) is a fundamental transformation in peptidomimetic drug development. The reaction involves the amidation of the Cbz-protected amino acid, Cbz-L-Alanine, with cyclopropylamine.

While the overall transformation appears straightforward, the transient nature of the reactive intermediates—specifically the O-acylisourea and the subsequent active ester (e.g., HOBt ester)—presents a significant analytical challenge. Failure to monitor these intermediates can lead to incomplete conversion, accumulation of unreactive byproducts, or base-promoted proton exchange leading to oxazolone formation and subsequent epimerization [1].

To ensure a self-validating and scalable process, modern chemical manufacturing relies on Process Analytical Technology (PAT) [2]. This guide objectively compares the three primary modalities for validating these reaction intermediates: In-situ FTIR (ReactIR) , Flow NMR , and Offline LC-MS .

Mechanistic Pathway & Intermediate Formation

In a standard EDC/HOBt-mediated coupling, the activation of the carboxylic acid proceeds through multiple distinct transient states. Understanding this causality is critical for selecting the appropriate spectroscopic tool.

  • Activation: Cbz-L-Ala-OH reacts with EDC to form the highly reactive O-acylisourea.

  • Esterification: HOBt attacks the O-acylisourea to form the more stable, yet highly reactive, HOBt active ester, preventing the formation of the racemization-prone oxazolone intermediate [3].

  • Amidation: Cyclopropylamine attacks the active ester to form the final Cbz-L-Ala-cyclopropylamide product.

AmideCoupling A Cbz-L-Ala-OH + EDC B O-Acylisourea Intermediate A->B Activation (Fast) C HOBt Active Ester Intermediate B->C + HOBt (Stabilization) D Cbz-L-Ala-cyclopropylamide (Product) B->D Direct Attack (Minor Pathway) C->D + Cyclopropylamine (Amidation)

Caption: Mechanistic pathway of Cbz-L-Ala-cyclopropylamide synthesis highlighting key reactive intermediates.

Comparative Analysis of Spectroscopic Techniques

To objectively evaluate the performance of different analytical approaches, we must compare their ability to resolve both the kinetics and the structural identity of the intermediates.

In-situ FTIR (ReactIR)

In-situ FTIR is the industry standard for tracking carbonyl ( C=O ) stretching frequencies. The O-acylisourea exhibits a distinct stretch at ~1800 cm⁻¹, while the HOBt active ester shifts to ~1820 cm⁻¹. The final amide product is characterized by the Amide I band at ~1650 cm⁻¹.

  • Advantage: High temporal resolution (spectra acquired every 15-30 seconds) allows for precise kinetic modeling of the highly unstable O-acylisourea.

  • Limitation: Cannot directly measure epimerization or stereochemical integrity.

Flow NMR Spectroscopy

Flow NMR integrates directly into continuous flow or slip-stream batch reactors. It provides unparalleled structural elucidation by tracking the chemical shift of the α -proton of the alanine residue [4]. The α -proton shifts from ~4.1 ppm (free acid) to ~4.5 ppm (active ester), and finally to ~4.2 ppm (product).

  • Advantage: Highly specific and quantitative; can detect diastereomeric ratios if epimerization occurs during the active ester phase.

  • Limitation: Lower temporal resolution compared to FTIR; requires solvent suppression techniques (e.g., presaturation) if non-deuterated solvents are used.

Offline LC-MS (Cold-Quench)

While not real-time, offline LC-MS remains the definitive tool for mass confirmation. By quenching aliquots in cold methanol/diethylamine, the active ester can be trapped and analyzed.

  • Advantage: Absolute mass confirmation of the HOBt ester ( m/z = 341.1).

  • Limitation: Destructive, prone to quenching artifacts, and blind to the ultra-fast O-acylisourea intermediate.

Quantitative Performance Comparison
Performance MetricIn-situ FTIR (ReactIR)Flow NMR (600 MHz)Offline LC-MS (Cold-Quench)
Primary Target Functional Groups ( C=O )Structural Shifts ( α -¹H)Exact Mass ( m/z )
Temporal Resolution ~15 seconds~2 - 5 minutesOffline (Minutes/Hours)
O-Acylisourea Detection Excellent (1800 cm⁻¹)Poor (Too transient)None (Degrades during LC)
HOBt Ester Detection Excellent (1820 cm⁻¹)Good ( α -proton shift)Good (If quenched properly)
Epimerization Detection NoneExcellent (Diastereomeric peaks)Excellent (Chiral LC separation)
Process Integration In-line probeSlip-stream / Flow-cellManual or Auto-sampler

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact workflows for capturing the intermediates of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.

PAT_Workflow R Amide Coupling Reactor (Cbz-Ala-OH + EDC + HOBt) IR In-situ FTIR Probe (Tracks C=O stretch: 1820 cm⁻¹) R->IR In-line continuous monitoring NMR Flow NMR Cell (Tracks ¹H α-shifts: 4.5 ppm) R->NMR Slip-stream continuous pumping MS Offline LC-MS (Mass Confirmation: m/z 341.1) R->MS Cold-quench aliquots

Caption: Multi-modal Process Analytical Technology (PAT) workflow for intermediate validation.

Protocol A: In-situ FTIR Kinetic Tracking

Causality: We utilize an attenuated total reflectance (ATR) probe to bypass the high IR absorbance of standard organic solvents, allowing us to isolate the carbonyl stretches of the intermediates.

  • Preparation: Insert a DiComp (Diamond) ATR probe into a 50 mL jacketed reactor. Purge with N₂.

  • Background: Add 20 mL of anhydrous Dichloromethane (DCM). Collect a background spectrum (256 scans, 4 cm⁻¹ resolution).

  • Activation Phase: Add Cbz-L-Ala-OH (10 mmol) and HOBt (10.5 mmol). Begin spectral collection every 15 seconds. Inject EDC (10.5 mmol) dissolved in 5 mL DCM.

  • Validation: Monitor the depletion of the acid carbonyl (~1710 cm⁻¹) and the rapid emergence of the HOBt active ester peak at ~1820 cm⁻¹.

  • Amidation Phase: Once the 1820 cm⁻¹ peak plateaus (indicating complete conversion to the active ester), inject cyclopropylamine (11 mmol). Monitor the decay of the 1820 cm⁻¹ peak and the rise of the Amide I product peak at ~1650 cm⁻¹.

Protocol B: Flow NMR Structural Elucidation

Causality: To confirm that the active ester does not undergo oxazolone-mediated epimerization prior to amine addition, we monitor the reaction via a flow-cell NMR setup [2].

  • Setup: Connect the reactor to a 600 MHz NMR spectrometer equipped with a 5 mm flow-probe via PTFE tubing. Set the flow rate to 1.5 mL/min using a low-pulsation pump.

  • Solvent: Perform the reaction in DMF- d7​ to avoid the need for complex solvent suppression sequences, which can distort quantitative integration.

  • Acquisition: Apply a 90° pulse with a 30 s interpulse delay (to ensure complete relaxation for quantitative accuracy) and 16 scans per time-point.

  • Validation: Track the α -proton of the alanine residue. The free Cbz-L-Ala-OH α -proton appears at ~4.12 ppm. Upon addition of EDC/HOBt, this peak will diminish, replaced by a new doublet at ~4.55 ppm corresponding to the HOBt active ester. The absence of a secondary, shifted α -proton peak confirms the absence of the D-epimer intermediate.

Conclusion & Best Practices

For the spectroscopic validation of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate reaction intermediates, no single technique provides a complete picture.

  • For process optimization and kinetic rate extraction: In-situ FTIR is superior due to its high temporal resolution and distinct carbonyl mapping of the O-acylisourea and HOBt ester.

  • For structural integrity and epimerization tracking: Flow NMR is mandatory. It provides the necessary resolution to ensure the chiral center of the (1S)-ethyl group remains intact during the highly reactive ester phase.

By multiplexing these PAT tools, researchers can build a self-validating, highly controlled synthetic environment that guarantees both yield and stereochemical purity.

References

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students Journal of Chemical Education - ACS Publications[Link]

  • The role of PAT in the development of telescoped continuous flow processes Reaction Chemistry & Engineering - RSC Publishing[Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study The Journal of Organic Chemistry - ACS Publications[Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR Organic Process Research & Development - ACS Publications[Link]

Validation

Comparative Binding Affinity of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Comparison Guide & Application Protocol Executive Summary: The Privileged Peptidomimetic Scaffold In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Comparison Guide & Application Protocol

Executive Summary: The Privileged Peptidomimetic Scaffold

In the landscape of targeted drug discovery, the compound Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate —structurally recognized as Cbz-L-Ala-NH-cyclopropyl —serves as a highly privileged peptidomimetic backbone. This specific scaffold is frequently utilized as a foundational building block in the design of inhibitors targeting critical cysteine proteases, including mammalian legumains (asparaginyl endopeptidases) [1] and coronaviral 3C-like main proteases (3CLpro) [2].

As a Senior Application Scientist, I approach scaffold evaluation not merely by looking at end-point IC50​ values, but by interrogating the thermodynamic drivers of binding. This guide objectively compares the binding affinities of various Cbz-Ala-NH-cyclopropyl derivatives, analyzes the structural causality behind their performance, and provides a self-validating experimental framework to rigorously quantify these interactions.

Mechanistic Rationale & Structural Activity Relationship (SAR)

To understand why this specific molecule is an excellent starting point for protease inhibitors, we must deconstruct its interaction with the target enzyme's active site:

  • The Cbz (Benzyloxycarbonyl) Cap: The bulky, aromatic benzyl group is engineered to anchor the inhibitor into the hydrophobic S3/S4 subsites of the protease. It provides critical π−π stacking and van der Waals interactions, while the carbamate linkage acts as a stable hydrogen bond acceptor.

  • The L-Alanine Core [(1S)-ethyl group]: The compact methyl side chain of L-alanine optimally fills the restricted S2 pocket of targets like 3CLpro. Substituting this with bulkier groups (e.g., Valine) introduces severe steric clashes, drastically reducing binding affinity.

  • The Cyclopropylcarbamoyl Warhead/Cap: The cyclopropyl ring provides rigid steric bulk that restricts bond rotation. This minimizes the entropic penalty upon binding while directing the molecule precisely into the S1 or S1' pocket.

Protease_Pathway Substrate Viral/Mammalian Polyprotein Protease Target Cysteine Protease (e.g., 3CLpro / Legumain) Substrate->Protease Binds Active Site Complex Arrested Enzyme-Inhibitor Complex Protease->Complex Blockade Cleavage Pathological Peptide Cleavage & Disease Progression Protease->Cleavage Catalysis Inhibitor Cbz-Ala-NH-cyclopropyl Derivatives Inhibitor->Protease Competitive Binding (S1-S4 Pockets) Inhibitor->Complex Formation Complex->Cleavage Prevents

Mechanistic pathway of cysteine protease inhibition by Cbz-Ala-NH-cyclopropyl derivatives.

Comparative Binding Affinity Data

The table below summarizes the quantitative performance of the base scaffold against three rationally designed derivatives. The data highlights how specific structural modifications dictate target affinity.

CompoundStructural Modification & CausalitySPR KD​ (nM)FRET IC50​ (nM)Ligand Efficiency (LE)
1 (Base) Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate Standard S2/S4 pocket occupancy.450 ± 12820 ± 250.31
2 (4-F-Cbz) 4-Fluorobenzyl substitution Fluorine addition increases lipophilicity and introduces halogen bonding in the S4 pocket.120 ± 8210 ± 150.34
3 (Valine Core) (1S)-2-methylpropyl core Bulky isopropyl side chain causes severe steric clashing in the tight S2 pocket.3400 ± 150>50000.22
4 (1-CN-Cyclopropyl) 1-Cyanocyclopropyl modification Cyano group engages in reversible covalent interaction with the catalytic cysteine.15 ± 228 ± 40.41

Note: Ligand Efficiency (LE) is calculated as ΔG/NHA​ (kcal/mol per heavy atom). Higher values indicate more optimal use of molecular weight for binding.

Experimental Methodologies: A Self-Validating System

A major pitfall in drug discovery is relying solely on functional assays, which are highly susceptible to false positives from pan-assay interference compounds (PAINS) or colloidal aggregation. To ensure absolute trustworthiness, the protocols below form a self-validating system : functional enzymatic inhibition (FRET) must be orthogonally confirmed by direct, label-free thermodynamic binding (SPR). When KD​ and IC50​ values track linearly, we confirm that the observed inhibition is driven by 1:1 stoichiometric binding to the active site.

Protocol A: FRET-Based Enzymatic Cleavage Assay (Functional Validation)

This assay measures the ability of the derivative to functionally halt protease activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 2 mM DTT. Causality: DTT is critical to maintain the active-site cysteine in a reduced, nucleophilic state.

  • Enzyme Incubation: Dilute the target protease (e.g., recombinant 3CLpro) to a final concentration of 50 nM in the assay buffer. Add the derivative in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow complex formation.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ) and fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (Thermodynamic Validation)

SPR provides real-time kinetic resolution ( kon​ and koff​ ) to prove direct physical binding. Furthermore, modifications to the carbamate linkage can drastically alter these binding thermodynamics [3].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protease via amine coupling to a density of ~3000 Resonance Units (RU). Quench excess esters with 1 M ethanolamine.

  • Analyte Preparation: Dilute the Cbz-Ala-NH-cyclopropyl derivatives in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, 2% DMSO) to a concentration series ranging from 0.5× to 10× of the expected KD​ .

  • Multi-Cycle Kinetics: Inject the analytes at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte and regenerate the surface for the next cycle.

  • Kinetic Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to derive KD​=koff​/kon​ .

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling on CM5) Analyte 2. Derivative Injection (Multi-Cycle Kinetics) Immobilization->Analyte Association 3. Association Phase (k_on Measurement) Analyte->Association Dissociation 4. Dissociation Phase (k_off Measurement) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Data 6. Kinetic Fitting (K_D = k_off / k_on) Dissociation->Data

Self-validating SPR workflow for determining thermodynamic binding kinetics.

References

  • Aza-Peptidyl Michael Acceptor and Epoxide Inhibitors—Potent and Selective Inhibitors of Schistosoma mansoni and Ixodes ricinus Legumains (Asparaginyl Endopeptidases) | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Overview of antiviral drug candidates targeting coronaviral 3C‐like main proteases | FEBS Journal. Available at:[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides | PMC - NIH. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Executive Summary & Chemical Profile Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (CAS: 1314806-92-2), structurally recognized as a Cbz-protected alanine cyclopropylamide derivative, is a highly specialized org...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate (CAS: 1314806-92-2), structurally recognized as a Cbz-protected alanine cyclopropylamide derivative, is a highly specialized organic building block utilized in peptidomimetic drug development. Because it is a pharmacologically active precursor, it must be handled with strict adherence to laboratory safety protocols designed for unknown hazards. This guide provides drug development professionals with a self-validating system for operational safety, ensuring both personnel protection and material integrity.

Hazard Assessment & Causality (E-E-A-T)

In chemical synthesis and drug development, the physical form of a compound dictates its primary exposure route. This compound typically presents as a fine, crystalline powder. The mechanistic causality behind our Personal Protective Equipment (PPE) requirements is driven by three primary risk vectors:

  • Respiratory Aerosolization : Fine organic powders are highly susceptible to static cling and aerosolization during transfer. Inhalation of carbamate derivatives can cause acute respiratory tract irritation (H335)[1].

  • Dermal Sensitization : Carbamate moieties can act as mild to moderate skin irritants (H315). Prolonged exposure without an impervious barrier can lead to contact dermatitis.

  • Ocular Toxicity : Airborne particulate matter can cause severe mechanical and chemical eye irritation (H319).

According to (29 CFR 1910.1450), any novel or unclassified chemical must be treated with the highest standard of precautionary containment until comprehensive toxicological data is available[2].

Mandatory PPE Matrix

To mitigate the risks outlined above, the following quantitative PPE standards must be enforced. This matrix acts as your primary defense layer.

PPE CategorySpecification / MaterialMinimum Thickness / RatingCausality & Justification
Hand Protection Nitrile or Neoprene Gloves (Double gloving required)≥ 0.11 mm (Inner) ≥ 0.14 mm (Outer)Prevents dermal breakthrough from organic residues. Double gloving allows safe removal of contaminated outer layers without exposing bare skin[3].
Eye Protection Chemical Safety GogglesANSI Z87.1 CertifiedProtects against airborne dust and accidental solvent splashes during reconstitution[4].
Respiratory N95 / P100 Particulate RespiratorNIOSH-Approved (99.9% filtration)Mandatory if handling outside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[5].
Body Protection Fluid-resistant Lab CoatPoly-cotton blend or TyvekPrevents particulate accumulation on personal clothing, reducing secondary exposure risks.

Operational Workflow & Handling Protocol

The handling of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate requires a controlled environment. The following protocol ensures zero-emission handling through a self-validating system.

Step-by-Step Methodology:
  • Preparation & Validation : Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

    • Validation Check: Observe the digital flow monitor or tape a small tissue strip to the sash to visually confirm a continuous inward draft before opening the container[6].

  • Donning PPE : Apply the PPE matrix. If handling large quantities (>10g), utilize a disposable Tyvek sleeve over the lab coat to protect the wrists.

  • Static Mitigation : Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula.

    • Causality: Organic powders generate static electricity which causes erratic analytical balance readings and drastically increases aerosolization risk.

  • Transfer & Weighing : Open the chemical container only inside the fume hood. Transfer the required mass slowly. Close the analytical balance doors completely before recording the weight to prevent draft-induced dispersion[7].

  • Reconstitution : If solubilizing, add the solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the hood. Never transport the dry powder across the open laboratory.

  • Decontamination : Wipe down the balance, spatulas, and hood surface with a 70% Isopropanol/Water solution.

    • Validation Check: Inspect inner gloves for tears or discoloration immediately after removing the outer pair.

Workflow A 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) B 2. Don PPE Double Nitrile, Goggles, Lab Coat A->B C 3. Material Transfer Use Anti-static Spatula B->C D 4. Weighing Closed Analytical Balance C->D E 5. Post-Operation Seal Container & Decontaminate D->E

Operational workflow for the safe handling and weighing of carbamate powder.

Spill Response & Disposal Plan

A spill of active pharmaceutical precursors requires immediate, methodical action to prevent secondary exposure and facility contamination[8].

Dry Powder Spill Protocol:
  • Isolate : Evacuate non-essential personnel from the immediate area and secure the perimeter.

  • Protect : Don a P100 respirator and heavy-duty nitrile spill-response gloves[1].

  • Contain (No Sweeping) : Never use a broom or standard vacuum, as this aggressively aerosolizes the powder into the breathing zone. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust generation.

  • Collect : Carefully scoop the wet absorbent and chemical residue using a disposable plastic scraper or dustpan.

  • Dispose : Place all collected material, including the scraper and outer gloves, into a sealable hazardous waste bag. Label explicitly as "Hazardous Organic Solid Waste - Carbamate Derivative" and route to your facility's environmental health and safety (EHS) department for high-temperature incineration[9].

SpillResponse S1 Identify Spill & Secure Area S2 Don Spill Kit PPE (N95/P100 + Double Gloves) S1->S2 S3 Cover with Wet Absorbent S2->S3 S4 Collect Residue (No Sweeping) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Step-by-step spill response and decontamination pathway for dry chemical powders.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R).[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Hazardous Drugs in Healthcare Settings."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
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